ROR agonist-1
Description
Properties
Molecular Formula |
C21H20F6N2O5S |
|---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
(2R)-2-acetamido-2-(4-ethylsulfonylphenyl)-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H20F6N2O5S/c1-3-35(33,34)16-10-4-13(5-11-16)17(28-12(2)30)18(31)29-15-8-6-14(7-9-15)19(32,20(22,23)24)21(25,26)27/h4-11,17,32H,3H2,1-2H3,(H,28,30)(H,29,31)/t17-/m1/s1 |
InChI Key |
HJJYGXDBXQAVQG-QGZVFWFLSA-N |
Isomeric SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)[C@H](C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)NC(=O)C |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of ROR Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Retinoid-related Orphan Receptors (RORs) are a subfamily of nuclear receptors that play pivotal roles in a wide array of physiological and pathological processes, including immune responses, metabolic regulation, and circadian rhythm. This subfamily consists of three members: RORα (NR1F1), RORβ (NR1F2), and RORγ (NR1F3). RORs function as ligand-dependent transcription factors, binding to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of their target genes to modulate their expression.[1][2] This guide provides a detailed exploration of the mechanism of action of ROR agonists, offering insights for researchers and professionals in drug development.
Core Mechanism of ROR Agonist Action
The activation of Retinoid-related Orphan Receptors (RORs) by agonist binding is a critical process that initiates a cascade of molecular events, leading to the regulation of specific gene transcription. This mechanism is central to the diverse physiological roles of RORs.
Ligand Binding and Conformational Change
The binding of an agonist to the Ligand Binding Domain (LBD) of an ROR is the initial and most crucial step in its activation. The LBD is a structurally conserved region within the receptor that forms a hydrophobic pocket. Agonists, which can be endogenous molecules like oxysterols or synthetic compounds, fit into this pocket.[1][3] This binding event induces a significant conformational change in the receptor's structure. A key consequence of this change is the stabilization of Helix 12 (H12), also known as the Activation Function-2 (AF-2) helix.[4]
Co-activator Recruitment
The agonist-induced stabilization of Helix 12 creates a binding surface that is recognized by co-activator proteins. These co-activators, such as Nuclear Receptor Co-activator 1 (NCOA1, also known as SRC-1) and CREB-binding protein (CBP), possess a conserved LXXLL motif (where L is leucine and X is any amino acid) that docks onto the newly formed surface on the ROR LBD. The recruitment of these co-activators is essential for the subsequent steps in transcriptional activation. In the absence of an agonist, or in the presence of an inverse agonist, Helix 12 is not properly positioned, which prevents co-activator binding and can even lead to the recruitment of co-repressors.
Transcriptional Activation of Target Genes
Once co-activators are recruited to the ROR-agonist complex, they initiate the process of gene transcription. Many co-activators possess histone acetyltransferase (HAT) activity or recruit other proteins with this function. HATs acetylate histone tails, which neutralizes their positive charge and weakens their interaction with the negatively charged DNA. This "opening up" of the chromatin structure makes the DNA more accessible to the transcriptional machinery. The ROR, bound to its specific RORE on the DNA, along with the recruited co-activators, then helps to assemble the basal transcription machinery, including RNA polymerase II, at the promoter of the target gene, leading to the initiation of transcription. RORs regulate a wide range of genes involved in inflammation, metabolism, and cellular development. For instance, RORγt, a key isoform of RORγ, is a master regulator of T helper 17 (Th17) cell differentiation and drives the expression of pro-inflammatory cytokines like IL-17A, IL-17F, and IL-23R.
Figure 1. Signaling pathway of ROR agonist-mediated transcriptional activation.
Key ROR Agonists and Their Quantitative Data
A variety of natural and synthetic molecules have been identified as ROR agonists. Their potency is typically quantified by their half-maximal effective concentration (EC50) in functional assays or their binding affinity (Ki) in binding assays.
| Compound | ROR Subtype(s) | Assay Type | EC50 / Ki | Reference(s) |
| Cholesterol | RORα | Co-activator Binding | EC50 = 200 nM (for RORγ LBD) | |
| 25-hydroxycholesterol | RORγ | Reporter Assay | Agonist activity observed | |
| Neoruscogenin | RORα | Co-activator Recruitment | EC50 = 0.11 µM | |
| SR1078 | RORα, RORγ | Reporter Assay | Significant activation at 2–5 µM | |
| LYC-55716 (Cintirorgon) | RORγ | Functional Assays | Selective RORγ agonist | |
| Nobiletin | RORs | Functional Assays | ROR agonist | |
| Compound 1 | RORγt | FRET Assay | EC50 = 3.7 µM |
Experimental Protocols
ROR Luciferase Reporter Assay
This cell-based assay is a cornerstone for quantifying the transcriptional activity of RORs in response to potential agonists.
Principle: A reporter construct containing multiple copies of a RORE upstream of a luciferase gene is co-transfected with an expression vector for the ROR of interest into a suitable host cell line (e.g., HEK293T or Jurkat cells). When an ROR agonist activates the receptor, it binds to the ROREs and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferin substrate is proportional to the transcriptional activity of the ROR.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Plate host cells (e.g., HEK293T) in 24-well plates at a density of 4–8×10^5 cells per well.
-
Co-transfect the cells with a RORE-luciferase reporter plasmid (e.g., pGL4 containing (RORE)x5) and a plasmid expressing the full-length RORα or RORγ. A β-galactosidase or Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency and cell viability.
-
-
Compound Treatment:
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing the test compound (potential ROR agonist) at various concentrations or a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for another 24 hours to allow for receptor activation and luciferase expression.
-
-
Lysis and Luminescence Measurement:
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Measure the luciferase activity in the cell lysates using a luminometer after adding the luciferin substrate.
-
Measure the activity of the internal control reporter (e.g., β-galactosidase).
-
-
Data Analysis:
-
Normalize the luciferase activity to the internal control activity for each well.
-
Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Figure 2. Experimental workflow for the ROR luciferase reporter assay.
Co-activator Interaction Assay (e.g., FRET)
This biochemical assay directly measures the ability of an agonist to promote the interaction between the ROR LBD and a co-activator peptide.
Principle: Förster Resonance Energy Transfer (FRET) is a common method used for this assay. The ROR LBD is fused to one fluorescent protein (e.g., a donor fluorophore), and a co-activator peptide containing the LXXLL motif is fused to another fluorescent protein (e.g., an acceptor fluorophore). In the presence of an agonist, the ROR LBD undergoes a conformational change that allows the co-activator peptide to bind. This brings the donor and acceptor fluorophores into close proximity, resulting in FRET, which can be measured as a change in fluorescence emission.
Detailed Methodology:
-
Protein Expression and Purification:
-
Express and purify the recombinant ROR LBD and the co-activator peptide fused to their respective fluorescent tags.
-
-
Assay Setup:
-
In a microplate, combine the tagged ROR LBD, the tagged co-activator peptide, and the test compound at various concentrations in an appropriate assay buffer.
-
-
Incubation:
-
Incubate the mixture to allow for binding to reach equilibrium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of both the donor and acceptor fluorophores using a plate reader.
-
-
Data Analysis:
-
Calculate the FRET ratio (acceptor emission / donor emission).
-
Plot the FRET ratio against the compound concentration to determine the EC50 for co-activator recruitment.
-
Th17 Cell Differentiation Assay
This cell-based assay assesses the functional consequence of RORγt agonism on the differentiation of a key immune cell type.
Principle: RORγt is the master regulator of Th17 cell differentiation. This assay measures the ability of a compound to enhance the differentiation of naïve CD4+ T cells into IL-17-producing Th17 cells.
Detailed Methodology:
-
Isolation of Naïve CD4+ T Cells:
-
Isolate naïve CD4+ T cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
-
Cell Culture and Differentiation:
-
Culture the naïve CD4+ T cells in the presence of T cell receptor (TCR) stimulation (e.g., anti-CD3 and anti-CD28 antibodies) and a cocktail of cytokines that promote Th17 differentiation (e.g., IL-6, TGF-β, IL-23, and IL-1β).
-
Add the test compound (potential RORγt agonist) or vehicle control to the culture medium.
-
-
Incubation:
-
Culture the cells for 3-5 days to allow for differentiation.
-
-
Analysis of Th17 Differentiation:
-
Restimulate the cells for a few hours with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Perform intracellular cytokine staining for IL-17A and analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.
-
Alternatively, measure the concentration of IL-17A in the culture supernatant by ELISA.
-
-
Data Analysis:
-
Compare the percentage of Th17 cells or the concentration of IL-17A in the compound-treated samples to the vehicle control to determine the effect of the agonist on Th17 differentiation.
-
Conclusion
The mechanism of action of ROR agonists involves a precise sequence of molecular events initiated by ligand binding, leading to conformational changes in the receptor, recruitment of co-activators, and ultimately, the modulation of target gene expression. A thorough understanding of this mechanism, supported by robust experimental data from assays such as luciferase reporter assays and co-activator interaction studies, is fundamental for the discovery and development of novel ROR-targeted therapeutics for a range of diseases, including autoimmune disorders, metabolic syndromes, and cancer. The continued exploration of ROR biology and the development of selective agonists will undoubtedly pave the way for innovative treatment strategies.
References
- 1. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoic Acid-Related Orphan Receptors (RORs): Regulatory Functions in Immunity, Development, Circadian Rhythm, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
ROR agonist-1 discovery and development
An In-depth Technical Guide to the Discovery and Development of ROR Agonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Retinoic acid-related Orphan Receptors (RORs), particularly the RORγt isoform, have emerged as critical regulators of immune responses. While much of the therapeutic focus has been on inhibiting RORγt with inverse agonists for autoimmune diseases, the targeted activation of this nuclear receptor with agonists represents a promising frontier in immuno-oncology. RORγt is the master transcription factor for T helper 17 (Th17) cell differentiation, a T cell lineage with demonstrated anti-tumor efficacy. Synthetic RORγt agonists can enhance the body's immune system to identify and eradicate tumor cells by promoting the proliferation and effector functions of Th17 and cytotoxic Tc17 cells, increasing pro-inflammatory cytokine production, and potentially reducing immune checkpoint proteins like PD-1. This guide provides a comprehensive overview of the discovery and development of ROR agonists, detailing the underlying signaling pathways, key experimental protocols for their identification and characterization, and a summary of the current development landscape.
Introduction: The ROR Subfamily of Nuclear Receptors
The Retinoic acid-related Orphan Receptor (ROR) subfamily consists of three members: RORα (NR1F1), RORβ (NR1F2), and RORγ (NR1F3).[1] These are ligand-dependent transcription factors that regulate a wide array of physiological processes, including development, metabolism, and immunity.[2][3] RORs bind to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of their target genes as monomers.[1]
The RORC gene encodes two isoforms: RORγ, which is expressed in various tissues like the liver, muscle, and kidney, and the thymus-specific isoform, RORγt.[4] RORγt is distinguished by the inclusion of an alternative first exon and is considered the master regulator of Th17 cell development. Th17 cells are crucial for host defense against certain pathogens but are also implicated in the pathogenesis of autoimmune diseases. The discovery that RORγt activity could be modulated by small molecules has positioned it as a significant drug target. While inverse agonists that suppress RORγt activity have been extensively pursued for inflammatory conditions, agonists that enhance its function are being developed to boost immune responses against cancer.
The ROR Agonist Signaling Pathway
RORγt activation initiates a transcriptional cascade that is central to the differentiation and function of IL-17-producing lymphocytes. The process begins when an agonist binds to the ligand-binding domain (LBD) of the receptor. This binding event induces a conformational change in the LBD, stabilizing helix 12 in a position that facilitates the recruitment of transcriptional coactivators, such as Steroid Receptor Coactivator 2 (SRC2). The RORγt-coactivator complex then binds to ROREs within the regulatory regions of target genes. This leads to the transcriptional activation of genes essential for the Th17 lineage, including those encoding for cytokines like IL-17A, IL-17F, IL-21, and the IL-23 receptor (IL-23R). This signaling cascade promotes the differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells and enhances their effector functions, which are critical for anti-tumor immunity.
Discovery and Identification of ROR Agonists
The discovery of ROR agonists involves screening compound libraries to identify molecules that enhance the transcriptional activity of the receptor. This process typically follows a hierarchical workflow, starting with high-throughput primary assays and progressing to more complex secondary and functional assays to confirm activity and characterize lead compounds.
References
- 1. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROR nuclear receptors: structures, related diseases, and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic potential of RORγ modulators in the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear Receptor ROR Gamma drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]
RORα vs. RORγ Agonist Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the agonist functions of Retinoid-related Orphan Receptor alpha (RORα) and Retinoid-related Orphan Receptor gamma (RORγ). It delves into their distinct and overlapping roles in physiology and pathology, presenting quantitative data for agonist activity, detailed experimental protocols for their study, and visual representations of their key signaling pathways.
Core Concepts: RORα and RORγ Agonist Function
Retinoid-related orphan receptors (RORs) are a subfamily of nuclear receptors that act as ligand-dependent transcription factors.[1] They bind to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of their target genes, thereby modulating gene expression.[1] RORα and RORγ, while sharing structural similarities, exhibit distinct expression patterns and regulate a diverse array of biological processes, from metabolism and development to immunity and circadian rhythm.[2][3] Agonists of these receptors enhance their transcriptional activity, offering therapeutic potential for a range of diseases.
Quantitative Data on ROR Agonists
The following tables summarize the potency and efficacy of various natural and synthetic agonists for RORα and RORγ. This data is crucial for comparing the activity of different compounds and for selecting appropriate tool compounds for research and drug development.
Table 1: RORα Agonist Activity
| Compound | Type | EC50 | Ki | Cell Line/Assay | Reference |
| SR1078 | Synthetic (dual RORα/γ) | 3-5 µM | - | SH-SY5Y cells | [4] |
| Neoruscogenin | Natural | 0.11 µM | - | Biochemical cofactor recruitment assay |
Table 2: RORγ Agonist Activity
| Compound | Type | EC50 | Ki | Cell Line/Assay | Reference |
| Compound 1 | Synthetic | 3.7 µM | - | FRET assay | |
| LYC-53772 | Synthetic | 0.6 ± 0.1 µM | - | Reporter assay | |
| LYC-54143 | Synthetic | 0.2 ± 0.1 µM | - | Reporter assay | |
| Zymostenol | Natural | 1 µM | - | - | |
| Hexyl 4-hydroxybenzoate | Synthetic | 144 nM | - | - | |
| RORγ agonist 2 | Synthetic | 0.03 µM | - | hRORγ assay |
Key Signaling Pathways
RORα and RORγ mediate their effects through distinct signaling cascades. Understanding these pathways is fundamental to elucidating their physiological roles and identifying potential therapeutic intervention points.
RORα Signaling in Metabolism
RORα is a key regulator of hepatic lipid and glucose metabolism. It influences the expression of genes involved in cholesterol homeostasis, bile acid synthesis, and gluconeogenesis.
References
- 1. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
The Role of RORγt Agonists in Th17 Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The differentiation of naive CD4+ T cells into the T helper 17 (Th17) lineage is a critical process in the adaptive immune system, playing a key role in host defense against extracellular pathogens. However, dysregulation of Th17 cell activity is also a major contributor to the pathogenesis of numerous autoimmune and inflammatory diseases. The master transcriptional regulator of Th17 cell differentiation is the Retinoic acid receptor-related orphan receptor gamma t (RORγt). As a ligand-dependent transcription factor, the activity of RORγt can be modulated by small molecules. While much of the therapeutic focus has been on the development of RORγt inverse agonists to suppress Th17-mediated inflammation, RORγt agonists, which enhance its transcriptional activity, are valuable tools for research and potential therapeutic applications in contexts such as cancer immunotherapy. This technical guide provides an in-depth overview of the role of RORγt agonists in Th17 cell differentiation, with a focus on a representative synthetic agonist, herein referred to as "RORγt Agonist-1".
RORγt Signaling Pathway in Th17 Cell Differentiation
The differentiation of naive CD4+ T cells into Th17 cells is initiated by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). This cytokine signaling cascade leads to the activation of STAT3, which in turn induces the expression of the Rorc gene, encoding RORγt. Once expressed, RORγt, in conjunction with other transcription factors such as STAT3 and IRF4, binds to ROR response elements (ROREs) in the promoter regions of Th17 signature genes. This binding initiates the transcription of key cytokines, including IL-17A, IL-17F, and IL-22, as well as the IL-23 receptor (IL-23R), which is crucial for the stabilization and expansion of the Th17 phenotype.
RORγt agonists are small molecules that bind to the ligand-binding domain (LBD) of the RORγt protein. This binding event stabilizes a conformation of the LBD that facilitates the recruitment of transcriptional coactivators. The agonist-RORγt-coactivator complex then more efficiently initiates the transcription of target genes, thereby enhancing Th17 cell differentiation and effector functions.
Quantitative Effects of RORγt Agonist-1 on Th17 Differentiation
The following tables summarize the quantitative data on the effects of a representative RORγt agonist, "Agonist-1," on key parameters of Th17 cell differentiation. Data from other well-characterized RORγt agonists are included for comparison.
Table 1: In Vitro Potency of RORγt Agonists
| Compound | Assay Type | Cell Line/System | Parameter | Value | Reference |
| Agonist-1 | FRET Assay | - | EC50 | 3.7 µM | [1] |
| Agonist-1 | Mouse Th17 Differentiation | Primary Mouse CD4+ T cells | IL-17 Transcription | Enhanced | [1] |
| SR1078 | Radioligand Binding Assay | - | IC50 | ~15 µM | [2] |
| 7β, 27-OHC | Reporter Assay | - | EC50 | ~200 nM | [3] |
Table 2: Effect of RORγt Agonists on Th17 Cytokine Production
| Compound | Cell Type | Treatment Condition | Cytokine Measured | Fold Change/Effect | Reference |
| 7β, 27-OHC | Murine naive CD4+ T cells | Th17 polarizing conditions + agonist | IL-17A | Significant increase | [3] |
| 7β, 27-OHC | Human naive CD4+ T cells | Th17 polarizing conditions + agonist | IL-17A | Significant increase | |
| LYC-55716 | Tc17 cells | Combination with IFN-α | IL-17A | Significantly promoted |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of RORγt agonist activity. Below are protocols for key experiments involved in studying the role of these compounds in Th17 cell differentiation.
In Vitro Differentiation of Mouse Th17 Cells
This protocol describes the differentiation of naive CD4+ T cells into Th17 cells, a fundamental assay for testing the effects of RORγt agonists.
Materials:
-
Naive CD4+ T cell isolation kit (mouse)
-
24-well tissue culture plates
-
Anti-mouse CD3ε antibody
-
Anti-mouse CD28 antibody
-
Recombinant mouse IL-6
-
Recombinant human TGF-β1
-
Anti-mouse IL-4 antibody
-
Anti-mouse IFN-γ antibody
-
Complete RPMI-1640 medium
-
RORγt Agonist-1 (or other test compounds) dissolved in DMSO
-
DMSO (vehicle control)
Procedure:
-
Plate Coating: Coat a 24-well plate with anti-mouse CD3ε (2 µg/mL) and anti-mouse CD28 (2 µg/mL) antibodies in sterile PBS overnight at 4°C.
-
Cell Isolation: Isolate naive CD4+ T cells from the spleens and lymph nodes of C57BL/6 mice using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
-
Cell Culture: Wash the coated plate with sterile PBS. Seed the isolated naive CD4+ T cells at a density of 1 x 106 cells/mL in complete RPMI-1640 medium.
-
Differentiation Cocktail: Add the following to the cell culture for Th17 polarization:
-
Recombinant mouse IL-6 (20 ng/mL)
-
Recombinant human TGF-β1 (3 ng/mL)
-
Anti-mouse IL-4 (10 µg/mL)
-
Anti-mouse IFN-γ (10 µg/mL)
-
-
Compound Treatment: Add RORγt Agonist-1 at various concentrations to the designated wells. Add an equivalent volume of DMSO to the vehicle control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
Analysis: After incubation, cells and supernatants can be harvested for analysis by flow cytometry (for intracellular IL-17A) and ELISA (for secreted IL-17A), respectively.
Intracellular Cytokine Staining by Flow Cytometry
This protocol is used to quantify the percentage of IL-17A-producing cells within the differentiated T cell population.
Materials:
-
Differentiated T cells from the protocol above
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A (protein transport inhibitor)
-
Fixable Viability Dye
-
Anti-mouse CD4 antibody (fluorochrome-conjugated)
-
Fixation/Permeabilization buffer
-
Anti-mouse IL-17A antibody (fluorochrome-conjugated)
-
Flow cytometer
Procedure:
-
Restimulation: Restimulate the differentiated T cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (1 µg/mL) for 4-6 hours at 37°C.
-
Viability Staining: Wash the cells and stain with a fixable viability dye to exclude dead cells from the analysis.
-
Surface Staining: Stain the cells with a fluorochrome-conjugated anti-mouse CD4 antibody for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer kit according to the manufacturer's protocol.
-
Intracellular Staining: Stain the fixed and permeabilized cells with a fluorochrome-conjugated anti-mouse IL-17A antibody for 30 minutes at room temperature.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the data on a flow cytometer.
-
Analysis: Gate on live, single, CD4+ cells and quantify the percentage of IL-17A+ cells.
RORγt Reporter Assay
This cell-based assay measures the ability of a compound to directly modulate the transcriptional activity of RORγt.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Expression vector for a GAL4-RORγt-LBD fusion protein
-
Reporter vector with a GAL4 upstream activation sequence (UAS) driving a luciferase gene
-
Transfection reagent
-
RORγt Agonist-1 (or other test compounds)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293T cells with the GAL4-RORγt-LBD expression vector and the GAL4-luciferase reporter vector using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of RORγt Agonist-1 or vehicle control.
-
Incubation: Incubate for an additional 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luciferase assay reagent and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
Conclusion
RORγt agonists are invaluable research tools for elucidating the intricacies of Th17 cell biology. By enhancing the activity of the master transcriptional regulator of this lineage, these compounds allow for a deeper understanding of the downstream signaling events and effector functions of Th17 cells. The representative "RORγt Agonist-1" demonstrates the capacity of small molecules to potentiate RORγt activity, leading to an increase in Th17-associated gene transcription. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the role of RORγt agonism in various physiological and pathological contexts, from host defense to the development of novel immunotherapies. As our understanding of the nuanced roles of Th17 cells continues to evolve, the targeted modulation of RORγt activity with specific agonists will undoubtedly remain a cornerstone of immunological research.
References
An In-depth Technical Guide on RORγt Modulators in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), a specific isoform of RORγ, is a pivotal transcription factor that governs the differentiation of T helper 17 (Th17) cells.[1][2] These cells are critical producers of pro-inflammatory cytokines, including Interleukin-17 (IL-17A), IL-17F, and IL-22.[3][4] The RORγt-Th17-IL-17 signaling axis is strongly implicated in the pathogenesis of numerous autoimmune diseases such as psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[5] Consequently, modulating RORγt activity has emerged as a highly attractive therapeutic strategy.
While much of the therapeutic focus has been on inverse agonists—molecules that suppress RORγt's basal activity to reduce inflammation—the study of agonists is crucial for understanding the receptor's full biological function. RORγt agonists, which enhance the receptor's transcriptional activity, have been identified and are valuable tools for probing the downstream effects of maximal pathway activation. Naturally occurring oxysterols, for example, have been identified as endogenous RORγt agonists that can drive Th17 differentiation.
This technical guide provides a comprehensive overview of the role and study of RORγt modulators, with a conceptual focus on a representative "ROR agonist-1," in the context of autoimmune disease models. It details the underlying signaling pathways, experimental workflows, and key preclinical data.
Core Signaling Pathway: RORγt in Th17 Differentiation
RORγt is the master regulator of Th17 cell lineage commitment. The differentiation process is initiated when naive CD4+ T cells are exposed to a specific cytokine milieu, primarily TGF-β and IL-6. This triggers a signaling cascade involving STAT3, which activates the transcription of Rorc, the gene encoding RORγt. Once expressed, RORγt binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including Il17a, Il17f, and Il23r (the receptor for IL-23, a cytokine crucial for Th17 cell expansion and stabilization).
An agonist binds to the Ligand-Binding Domain (LBD) of RORγt, stabilizing a conformation that promotes the recruitment of transcriptional coactivators, thereby enhancing gene transcription. This leads to robust production of IL-17 and other signature cytokines that mediate the inflammatory response characteristic of many autoimmune conditions.
Visualization: RORγt Signaling Pathway
Caption: RORγt signaling cascade in Th17 cell differentiation.
Preclinical Evaluation Workflow
The preclinical assessment of a RORγt modulator, whether an agonist or inverse agonist, follows a structured pipeline to establish its activity, potency, selectivity, and in vivo efficacy. This workflow progresses from initial biochemical assays to complex animal models of autoimmune disease.
Visualization: Preclinical Workflow for RORγt Modulators
Caption: Standard preclinical testing cascade for RORγt modulators.
Quantitative Data from Preclinical Models
While the primary therapeutic strategy for autoimmunity involves RORγt inverse agonists, data from agonist studies are informative. Endogenous agonists like 7β,27-dihydroxycholesterol (7β,27-OHC) have been shown to enhance Th17 differentiation. For the purpose of this guide, the tables below summarize representative data for RORγt inverse agonists, as these are widely published and demonstrate the impact of modulating the RORγt pathway in disease models.
Table 1: In Vitro Activity of RORγt Inverse Agonists
| Compound Class | Assay Type | Cell Type | Potency (IC50) | Key Outcome |
| Azatricyclic Core | Human Th17 Polarization | Human PBMCs | ~10-100 nM | Concentration-dependent reduction of IL-17A, IL-17F, and IL-22 secretion. |
| Sulfonamide | RORγt Reporter Gene | HEK293 Cells | < 50 nM | Inhibition of RORγt-mediated transcription. |
| Carboxylic Acid | Mouse Th17 Polarization | Mouse Splenocytes | ~30-330 nM | Potent suppression of IL-17A production from polarized T-cells. |
| Natural Product (Digoxin) | RORγ Transcriptional Activity | Jurkat Cells | ~30 nM | Specific inhibition of RORγt activity and suppression of Th17 differentiation. |
Table 2: In Vivo Efficacy of RORγt Inverse Agonists in Autoimmune Models
| Compound | Disease Model | Species | Dosing | Key Efficacy Endpoint & Result |
| SR1001 | Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 10-50 mg/kg | Significant reduction in clinical disease score; reduced CNS inflammation. |
| SR2211 / SR1555 | Collagen-Induced Arthritis (CIA) | Mouse | 25-50 mg/kg, BID | Attenuated arthritis development, reduced paw swelling and joint inflammation. |
| GSK2981278 | Imiquimod-Induced Psoriasis | Mouse | Topical | Reduced skin thickness, scaling, and erythema; decreased IL-17A/F and IL-22 in skin. |
| BMS-986251 | Mouse Models of Skin Inflammation | Mouse | Oral | Efficacious in reducing skin inflammation. |
Detailed Experimental Protocols
Protocol 1: In Vivo Model - Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most common animal model for human multiple sclerosis, characterized by T-cell mediated inflammation, demyelination, and paralysis in the central nervous system (CNS).
-
Model: Active EAE Induction in C57BL/6 Mice.
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Immunization:
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. A typical concentration is 1-2 mg/mL of MOG peptide.
-
On Day 0, administer a 100-200 µL subcutaneous injection of the emulsion across two sites on the flank.
-
-
Pertussis Toxin (PTX) Administration:
-
PTX is required to permeabilize the blood-brain barrier, allowing immune cell entry into the CNS.
-
Administer 100-200 ng of PTX in PBS via intraperitoneal (i.p.) injection on Day 0 (shortly after immunization) and again on Day 2.
-
-
Compound Administration:
-
Prophylactic: Begin daily dosing of the RORγt modulator (or vehicle control) from Day 0.
-
Therapeutic: Begin daily dosing upon the first signs of clinical disease (typically around Day 9-14).
-
-
Clinical Scoring:
-
Monitor mice daily for weight loss and clinical signs of paralysis using a standardized 0-5 scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness or wobbly gait.
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund state.
-
-
-
Endpoints:
-
Primary: Daily clinical score, incidence rate, peak disease severity.
-
Secondary: Histopathological analysis of spinal cords for immune infiltration and demyelination; ex vivo cytokine analysis from restimulated splenocytes.
-
Protocol 2: In Vitro Assay - Human Th17 Cell Differentiation
This assay assesses a compound's ability to modulate the differentiation of naive T cells into IL-17-producing Th17 cells.
-
Cell Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Isolate naive CD4+ T cells (CD4+CD45RA+) from PBMCs using magnetic-activated cell sorting (MACS).
-
-
Cell Culture and Differentiation:
-
Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C.
-
Seed naive CD4+ T cells at a density of 1-2 x 10⁵ cells/well.
-
Add soluble anti-CD28 antibody (1-2 µg/mL) for co-stimulation.
-
Add the Th17-polarizing cytokine cocktail: TGF-β (1-10 ng/mL), IL-6 (10-20 ng/mL), IL-1β (10-20 ng/mL), and IL-23 (10-20 ng/mL). Anti-IFN-γ and anti-IL-4 antibodies are often included to block Th1 and Th2 differentiation.
-
Add the test compound (RORγt modulator) at various concentrations or vehicle control.
-
Incubate for 3-5 days at 37°C, 5% CO₂.
-
-
Endpoint Analysis (IL-17A Measurement):
-
ELISA: Collect supernatant from the culture wells and measure the concentration of secreted IL-17A using a standard ELISA kit.
-
Intracellular Flow Cytometry:
-
Restimulate cells for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells.
-
Stain for intracellular IL-17A using a fluorescently-labeled antibody.
-
Analyze the percentage of IL-17A+ cells within the CD4+ population by flow cytometry.
-
-
Logical Relationship: RORγt Modulation in Autoimmunity
The therapeutic rationale for treating autoimmune diseases by targeting RORγt is based on inhibiting the pro-inflammatory Th17 pathway. An inverse agonist is the desired modality, as it actively reduces the transcription of IL-17 and other pathogenic cytokines, thereby dampening the autoimmune response. An agonist, conversely, would be expected to exacerbate this pathway, making it a valuable research tool but not a direct therapeutic for these conditions. However, enhancing Th17 activity via agonists is being explored in other contexts, such as immuno-oncology.
Visualization: Therapeutic Logic of RORγt Modulation
References
- 1. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 5. The therapeutic potential of RORγ modulators in the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
RORγ Agonists for Cancer Immunotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The retinoic acid receptor-related orphan receptor gamma (RORγ) has emerged as a pivotal target in cancer immunotherapy. As a master transcriptional regulator of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells, RORγ plays a crucial role in orchestrating anti-tumor immune responses. Synthetic small-molecule RORγ agonists are a novel class of immunotherapeutic agents designed to amplify the body's natural anti-cancer immunity. These agonists enhance the effector functions of Type 17 T cells, leading to increased pro-inflammatory cytokine production and cytotoxic activity against tumor cells. Concurrently, they mitigate immunosuppressive mechanisms within the tumor microenvironment, such as reducing the activity of regulatory T cells (Tregs) and downregulating immune checkpoint molecules. This guide provides an in-depth technical overview of the core biology of RORγ agonists, summarizing key preclinical data and detailing essential experimental protocols for their evaluation.
Introduction to RORγ and Its Role in Cancer Immunity
RORγ, and its T-cell specific isoform RORγt, are members of the nuclear receptor superfamily of transcription factors.[1] RORγt is the key lineage-defining transcription factor for the differentiation of Th17 and Tc17 cells.[2] These T cell subsets are characterized by the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A), IL-17F, IL-22, and granulocyte-macrophage colony-stimulating factor (GM-CSF), which can contribute to anti-tumor immunity.[2] The activation of RORγ with synthetic agonists has been shown to integrate multiple anti-tumor mechanisms, including the enhancement of immune activation and the reduction of immune suppression, resulting in robust inhibition of tumor growth.[3]
Mechanism of Action of RORγ Agonists
Synthetic RORγ agonists are small molecules that bind to the ligand-binding domain of RORγ, stabilizing the receptor in an active conformation. This leads to the recruitment of coactivators and the initiation of target gene transcription. The downstream effects of RORγ activation by these agonists are multifaceted and contribute to a more robust anti-tumor immune response.
Enhancement of T Cell Effector Functions
RORγ agonists have been demonstrated to augment the effector capabilities of Th17 and Tc17 cells through several mechanisms:
-
Increased Cytokine Production: Treatment with RORγ agonists leads to a significant increase in the secretion of key effector cytokines, including IL-17A, IL-17F, IL-22, and GM-CSF, by both murine and human T cells.[2]
-
Enhanced Cytotoxic Activity: RORγ agonist-treated Tc17 cells exhibit enhanced tumor-killing capabilities in vitro.
-
Upregulation of Co-stimulatory Receptors: The expression of co-stimulatory molecules such as CD137 (4-1BB) is increased on T cells treated with RORγ agonists, further boosting their activation and survival.
Attenuation of Immunosuppression
A key advantage of RORγ agonists is their ability to counteract the immunosuppressive tumor microenvironment:
-
Reduction of Immune Checkpoint Receptors: Treatment with RORγ agonists has been shown to decrease the expression of inhibitory receptors like PD-1 on T cells.
-
Inhibition of Regulatory T Cells (Tregs): RORγ agonists can suppress the differentiation and function of Tregs, which are potent inhibitors of anti-tumor immunity.
-
Downregulation of Immunosuppressive Enzymes: The expression of ectonucleotidases CD39 and CD73, which produce the immunosuppressive molecule adenosine, is diminished on T cells following treatment with RORγ agonists.
Quantitative Data on RORγ Agonists
The following tables summarize key quantitative data for representative synthetic RORγ agonists from preclinical studies.
Table 1: In Vitro Potency of Synthetic RORγ Agonists
| Compound | Target | Assay | EC50 (nM) | Reference |
| LYC-55716 | RORγt | IL-17A Secretion (Th17 cells) | 44.49 | |
| 8-074 | RORγt | IL-17A Secretion (Th17 cells) | 22.78 | |
| 8-074 | RORγt | Gal4 Reporter Gene Assay | 118.7 | |
| 8-074 | RORγt | Dual FRET | 19.95 | |
| 8-074 | RORγt | Mouse Tc17 cell stimulation | 11.21 |
Table 2: In Vitro Selectivity of a RORγ Agonist
| Compound | Receptor | Activity | EC50/IC50 | Reference |
| 8-074 | RORγt | Agonist | EC50 = 118.7 nM | |
| 8-074 | RORα | No significant activity | >10 µM | |
| 8-074 | RORβ | No significant activity | >10 µM |
Table 3: In Vivo Anti-Tumor Efficacy of a RORγ Agonist
| Compound | Tumor Model | Dosing | Outcome | Reference |
| LYC-54143 | MC38 Syngeneic | 100 mg/kg, PO, BID | Significant tumor growth inhibition and increased survival | |
| LYC-54143 | 4T1 Syngeneic | Not specified | Significant tumor growth inhibition |
Signaling Pathways and Experimental Workflows
RORγ Agonist Signaling Pathway
Caption: Simplified signaling pathway of RORγ agonist action in T cells.
Experimental Workflow for In Vitro T Cell Differentiation
Caption: Workflow for in vitro differentiation of Th17/Tc17 cells.
Experimental Workflow for Cytotoxicity Assay
Caption: General workflow for an in vitro T cell cytotoxicity assay.
Detailed Experimental Protocols
In Vitro Murine Th17/Tc17 Cell Differentiation
Materials:
-
Naive CD4+ or CD8+ T cells (isolated from spleen and lymph nodes of mice)
-
Complete RPMI-1640 medium
-
Anti-mouse CD3e and anti-mouse CD28 antibodies
-
Recombinant mouse TGF-β1
-
Recombinant mouse IL-6
-
RORγ agonist (dissolved in DMSO)
-
DMSO (vehicle control)
-
24-well tissue culture plates
Protocol:
-
Coat a 24-well plate with anti-mouse CD3e antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Isolate naive CD4+ or CD8+ T cells from C57BL/6 mice using a negative selection kit.
-
Resuspend cells in complete RPMI-1640 medium.
-
Plate 1 x 10^6 cells/mL in the antibody-coated wells.
-
Add soluble anti-mouse CD28 antibody (e.g., 1-2 µg/mL).
-
For Th17/Tc17 polarization, add recombinant mouse TGF-β1 (e.g., 1-5 ng/mL) and recombinant mouse IL-6 (e.g., 20-50 ng/mL).
-
Add the RORγ agonist at the desired final concentration (e.g., 1 µM). Add an equivalent volume of DMSO to the vehicle control wells.
-
Culture the cells for 3-5 days at 37°C and 5% CO2.
-
After incubation, cells can be harvested for downstream analysis such as flow cytometry for intracellular cytokine staining or used in cytotoxicity assays.
In Vitro T Cell Cytotoxicity Assay (Bioluminescence-based)
Materials:
-
Effector T cells (differentiated as described in 5.1)
-
Target tumor cells engineered to express luciferase (e.g., MC38-luc)
-
Complete RPMI-1640 medium
-
96-well white, flat-bottom plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Protocol:
-
Harvest and count the effector T cells.
-
Harvest and count the luciferase-expressing target tumor cells.
-
Plate the target cells in a 96-well white plate at a density of 1 x 10^4 cells/well in 50 µL of medium and allow them to adhere for 2-4 hours.
-
Add the effector T cells in 50 µL of medium to the wells containing target cells at various Effector:Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1, 1:1).
-
Include control wells:
-
Target cells only (for spontaneous death/maximum signal).
-
Target cells with lysis buffer (e.g., 1% Triton X-100) for minimum signal (added at the end of the assay).
-
-
Incubate the plate for 4-24 hours at 37°C and 5% CO2.
-
After incubation, allow the plate to equilibrate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x (1 - (Luminescence of experimental well / Luminescence of target cells only well))
Syngeneic Mouse Tumor Model (MC38)
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
MC38 murine colon adenocarcinoma cells
-
PBS
-
Matrigel (optional)
-
RORγ agonist formulated for oral gavage
-
Vehicle control for oral gavage
-
Calipers
Protocol:
-
Culture MC38 cells and harvest them during the exponential growth phase.
-
Wash the cells with sterile PBS and resuspend them in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each C57BL/6 mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the RORγ agonist (e.g., 100 mg/kg) or vehicle control via oral gavage twice daily.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
Euthanize mice when tumors reach the predetermined endpoint size or if signs of excessive morbidity are observed, in accordance with institutional animal care and use committee guidelines.
-
At the end of the study, tumors and spleens can be harvested for analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry.
Flow Cytometry for Intracellular Cytokine Staining
Materials:
-
Treated T cells
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A or Monensin
-
Fixable viability dye
-
Antibodies for surface markers (e.g., anti-CD4, anti-CD8)
-
Fixation/Permeabilization buffer
-
Antibodies for intracellular cytokines (e.g., anti-IL-17A, anti-IFN-γ)
-
Flow cytometer
Protocol:
-
Restimulate 1-2 x 10^6 T cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (Brefeldin A or Monensin) for 4-6 hours at 37°C.
-
Wash the cells with PBS.
-
Stain for surface markers with fluorescently conjugated antibodies for 30 minutes at 4°C.
-
Wash the cells.
-
Stain with a fixable viability dye according to the manufacturer's instructions.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain for intracellular cytokines with fluorescently conjugated antibodies for 30 minutes at 4°C.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software, gating on live, single cells, and then on T cell subsets to determine the percentage of cytokine-producing cells.
Conclusion
RORγ agonists represent a promising and novel approach in cancer immunotherapy. By enhancing the effector functions of Type 17 T cells while simultaneously mitigating immunosuppressive pathways, these agents have the potential to induce potent and durable anti-tumor responses. The data and protocols presented in this technical guide provide a foundational framework for researchers and drug developers working to advance this exciting class of therapeutics. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of RORγ agonists in various cancer types.
References
The Structural Blueprint of ROR Agonist Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core structural basis of Retinoid-related Orphan Receptor (ROR) agonist activity. It provides a comprehensive overview of the molecular mechanisms, key structural determinants, and experimental methodologies crucial for understanding and targeting this important class of nuclear receptors.
The Molecular Mechanism of ROR Agonist Action
Retinoid-related Orphan Receptors (RORs), particularly RORγt, are ligand-dependent transcription factors that play a pivotal role in immune responses, inflammation, and autoimmune diseases.[1] Agonist binding to the Ligand Binding Domain (LBD) of RORs induces a cascade of conformational changes that are essential for transcriptional activation.
The canonical mechanism of ROR agonist activity involves the stabilization of a transcriptionally active conformation of the receptor.[1][2] The LBD of RORγt is composed of 12 α-helices (H1-H12) and a β-sheet region.[3][4] Upon agonist binding within the hydrophobic ligand-binding pocket, a critical conformational change occurs in the C-terminal Activation Function-2 (AF-2) helix, also known as Helix 12 (H12).
Agonists stabilize H12 in a position that promotes the recruitment of coactivator proteins. These coactivators, such as Steroid Receptor Coactivator 1 (SRC1/NCOA1) and CBP, possess a conserved LXXLL motif that docks onto a hydrophobic groove created by the repositioned H12 and other helices (H3, H4, and H5). This interaction is a hallmark of nuclear receptor activation and initiates the transcription of ROR target genes, including those for proinflammatory cytokines like IL-17.
Molecular dynamics simulations have provided further insights, suggesting that the apo (ligand-free) form of RORγt can exist in a constitutively active state with an open orthosteric binding pocket, allowing for ready activation. Agonist binding further enhances the stability of H12, solidifying the coactivator binding site.
Key Amino Acid Residues in Agonist Binding
Structural studies, including X-ray crystallography and molecular dynamics simulations, have identified several key amino acid residues within the RORγt LBD that are critical for agonist binding and the subsequent stabilization of the active conformation. These include:
-
His479 (H11), Tyr502 (H12), and Phe506 (H12): This triplet of residues forms a crucial interaction network that stabilizes H12 in its active conformation. A hydrogen bond between the side chains of His479 and Tyr502 is a hallmark of the agonist-bound state.
-
Trp317 (H3): The conformation of this residue is a key determinant of agonist versus inverse agonist activity. In the presence of an agonist, the side chain of Trp317 adopts a gauche- conformation, which supports the formation of a large hydrophobic network and the critical His479-Tyr502 hydrogen bond, thereby stabilizing H12 for coactivator recruitment.
Quantitative Analysis of ROR Agonist Activity
The potency and efficacy of ROR agonists are determined through various biochemical and cell-based assays. The following tables summarize quantitative data for a selection of endogenous and synthetic RORγt agonists.
Table 1: Potency of Selected RORγt Agonists
| Compound | Type | Assay Type | EC50 / IC50 | Reference |
| Compound 1 | Synthetic Agonist | TR-FRET | EC50: 3.7 µM | |
| LYC-53772 | Synthetic Agonist | Reporter Assay | EC50: 0.6 ± 0.1 µM | |
| LYC-54143 | Synthetic Agonist | Reporter Assay | EC50: 0.2 ± 0.1 µM | |
| 7β, 27-dihydroxycholesterol | Endogenous Agonist | Reporter Assay | Potent Activator | |
| 7α, 27-dihydroxycholesterol | Endogenous Agonist | Reporter Assay | Potent Activator | |
| 27-hydroxycholesterol | Endogenous Agonist | Reporter Assay | Potent Activator | |
| 20α-hydroxycholesterol | Endogenous Agonist | Coactivator Recruitment | Effective Enhancer | |
| 22R-hydroxycholesterol | Endogenous Agonist | Coactivator Recruitment | Effective Enhancer | |
| 25-hydroxycholesterol | Endogenous Agonist | Coactivator Recruitment | Effective Enhancer |
Table 2: Binding Affinity of Selected RORγt Modulators
| Compound | Type | Assay Type | Ki | Reference |
| SR2211 | Inverse Agonist | Not Specified | 105 nM | |
| 25-hydroxycholesterol | Endogenous Agonist | Saturation Binding Assay | Kd: 10 nM |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is widely used to quantify the interaction between the RORγt LBD and a coactivator peptide in the presence of a test compound.
Principle: The assay utilizes a terbium-labeled anti-GST antibody that binds to a GST-tagged RORγt LBD (donor fluorophore) and a fluorescein-labeled coactivator peptide (acceptor fluorophore). When the agonist promotes the interaction between the LBD and the coactivator peptide, the donor and acceptor are brought into close proximity, resulting in a FRET signal.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM EDTA, 0.005% Tween-20).
-
Dilute the GST-RORγt-LBD, terbium-labeled anti-GST antibody, and fluorescein-labeled coactivator peptide (e.g., D22) to their final working concentrations in the assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in the assay buffer to achieve the final desired concentrations with a constant DMSO percentage (typically 1-2%).
-
-
Assay Procedure:
-
In a 384-well, low-volume, non-binding surface plate, add the diluted test compounds.
-
Add the GST-RORγt-LBD and terbium-labeled anti-GST antibody mixture to all wells.
-
Add the fluorescein-labeled coactivator peptide to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (terbium) and ~520 nm (fluorescein).
-
Calculate the TR-FRET ratio by dividing the emission signal at 520 nm by the signal at 495 nm.
-
Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate RORγt-mediated transcription.
Principle: Cells are co-transfected with an expression vector for RORγt and a reporter plasmid containing a luciferase gene under the control of a promoter with ROR response elements (ROREs). Agonist binding to RORγt activates the transcription of the luciferase gene, and the resulting luminescence is proportional to the receptor's activity.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium.
-
Co-transfect the cells with an RORγt expression plasmid and an RORE-driven luciferase reporter plasmid using a suitable transfection reagent. A plasmid expressing a control reporter (e.g., Renilla luciferase) is often included to normalize for transfection efficiency.
-
-
Compound Treatment:
-
After transfection, plate the cells in a 96-well plate.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 18-24 hours).
-
-
Cell Lysis and Luciferase Activity Measurement:
-
Wash the cells with PBS and then lyse them using a lysis buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 1% Triton X-100, 4 mM EGTA).
-
Transfer the cell lysates to a luminometer-compatible plate.
-
Add the luciferase assay reagent containing luciferin and ATP to the lysates.
-
Measure the firefly luciferase activity using a luminometer. If a dual-luciferase system is used, subsequently add the Renilla luciferase substrate and measure its activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) or to the total protein concentration of the cell lysate.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique to probe the conformational dynamics of RORγt upon agonist binding.
Principle: The rate of exchange of backbone amide hydrogens with deuterium in the solvent is sensitive to the protein's local and global conformation. Agonist binding can alter the conformation, leading to changes in the deuterium uptake in specific regions of the protein, which can be measured by mass spectrometry.
Detailed Methodology:
-
Deuterium Labeling:
-
Incubate the purified RORγt LBD in the absence or presence of the agonist.
-
Initiate the exchange reaction by diluting the protein-ligand solution into a D2O-based buffer.
-
Allow the exchange to proceed for various time points (e.g., 10s, 1min, 5min, 30min, 1hr).
-
-
Quenching:
-
At each time point, quench the exchange reaction by adding a pre-chilled quench buffer to rapidly decrease the pH to ~2.5 and the temperature to 0°C.
-
-
Proteolysis and Peptide Separation:
-
Immediately inject the quenched sample into an online pepsin digestion column to generate peptide fragments.
-
Separate the resulting peptides using a C18 reversed-phase column at low temperature to minimize back-exchange.
-
-
Mass Spectrometry Analysis:
-
Analyze the eluted peptides using a high-resolution mass spectrometer to determine the mass of each peptide.
-
-
Data Analysis:
-
Compare the mass of the peptides from the agonist-bound and apo states. An increase in mass in the presence of the agonist indicates decreased deuterium uptake and thus a more protected (less dynamic) region.
-
Map the regions with altered deuterium uptake onto the 3D structure of RORγt to identify the specific areas affected by agonist binding.
-
X-ray Crystallography
This technique provides high-resolution structural information of the RORγt LBD in complex with an agonist.
Principle: A highly purified and concentrated protein-ligand complex is crystallized. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map, which is then interpreted to build a 3D atomic model of the complex.
Detailed Methodology:
-
Protein Expression and Purification:
-
Express the RORγt LBD in a suitable expression system (e.g., E. coli or insect cells).
-
Purify the protein to homogeneity using a series of chromatography steps.
-
-
Complex Formation and Crystallization:
-
Incubate the purified RORγt LBD with a molar excess of the agonist.
-
Screen for crystallization conditions using vapor diffusion (hanging drop or sitting drop) or other crystallization methods.
-
-
Data Collection and Processing:
-
Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to obtain the reflection intensities and phases.
-
-
Structure Determination and Refinement:
-
Solve the structure using molecular replacement with a known RORγt structure as a search model.
-
Build and refine the atomic model of the RORγt-agonist complex against the experimental data.
-
-
Structural Analysis:
-
Analyze the final structure to identify the key interactions between the agonist and the protein, and to observe the conformational changes induced by ligand binding.
-
Visualizing the Structural Basis of ROR Agonist Activity
RORγt Signaling Pathway upon Agonist Binding
Caption: RORγt agonist signaling pathway.
Experimental Workflow for HDX-MS Analysis
Caption: Workflow for HDX-MS analysis of RORγt.
Logical Relationship of Agonist-Induced Conformational Changes
Caption: Logic of agonist-induced conformational changes in RORγt.
References
- 1. Molecular dynamics simulations on RORγt: insights into its functional agonism and inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular dynamics simulations on RORγt: insights into its functional agonism and inverse agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of ROR Agonist-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of in vitro assays designed to characterize the activity of novel ROR (Retinoic acid receptor-related Orphan Receptor) agonists, exemplified here as "ROR agonist-1". The described methodologies are fundamental for determining the potency, efficacy, and mechanism of action of compounds targeting RORα and RORγ, crucial transcription factors in immunity and metabolism.
Overview of ROR Agonist In Vitro Assays
The in vitro characterization of ROR agonists typically involves a tiered approach, beginning with assays that measure direct engagement with the receptor and its subsequent transcriptional activity, followed by the analysis of endogenous target gene expression in relevant cell lines. The key assays detailed in this document are:
-
Luciferase Reporter Gene Assays: To quantify the ability of a compound to activate ROR-mediated transcription. This can be performed using two main formats:
-
Gal4-ROR-LBD Chimera Assay: A robust primary screening assay that assesses the ligand-dependent activation of the ROR ligand-binding domain (LBD).
-
Full-Length ROR with RORE Reporter Assay: A secondary assay that confirms agonist activity on the full-length receptor and its interaction with a native ROR response element (RORE).
-
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay: A biochemical assay to measure the agonist-induced conformational change in the ROR LBD and its subsequent recruitment of coactivator peptides.
-
Quantitative Real-Time PCR (qPCR) for ROR Target Gene Expression: To confirm the engagement of ROR by the agonist in a cellular context by measuring the upregulation of known downstream target genes.
Quantitative Data Summary for this compound
The following tables summarize the expected quantitative data for a hypothetical "this compound" based on published data for known ROR agonists.
| Assay | Receptor | Parameter | Value | Reference Compound | Reference Value |
| Gal4-ROR-LBD Luciferase Assay | RORγ | EC50 | 20.8 nM | RORγt agonist 1[1] | 20.8 nM |
| Gal4-ROR-LBD Luciferase Assay | RORγ | EC50 | ~800 nM | SR0987[2] | ~800 nM |
| Full-Length ROR Luciferase Assay | RORα | EC50 | 3-5 µM | SR1078[3] | 3-5 µM |
| Full-Length ROR Luciferase Assay | RORγ | EC50 | 3-5 µM | SR1078[3] | 3-5 µM |
| TR-FRET Coactivator Recruitment | RORγt | EC50 | 3.7 µM | Compound 1[4] | 3.7 µM |
Experimental Protocols
Luciferase Reporter Gene Assays
These assays measure the ability of a test compound to induce ROR-dependent transcription of a luciferase reporter gene.
This assay utilizes a chimeric receptor consisting of the Gal4 DNA-binding domain (DBD) fused to the ROR ligand-binding domain (LBD). Upon agonist binding to the ROR LBD, the chimera binds to a Gal4 Upstream Activating Sequence (UAS) driving the expression of a luciferase reporter gene.
Workflow Diagram:
Caption: Workflow for the Gal4-ROR-LBD Luciferase Reporter Assay.
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Co-transfect the cells with a Gal4-ROR-LBD expression vector and a UAS-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, prepare serial dilutions of "this compound" and a reference agonist in DMEM.
-
Remove the transfection medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Lysis:
-
Remove the medium containing the compounds.
-
Wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luminescence Measurement:
-
Add 100 µL of luciferase assay reagent to each well.
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to a control (e.g., co-transfected Renilla luciferase or cell viability assay).
-
Plot the normalized luminescence against the logarithm of the agonist concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic equation.
-
This assay confirms the activity of the agonist on the full-length ROR protein and its interaction with a ROR-specific DNA response element (RORE).
Workflow Diagram:
Caption: Workflow for the Full-Length ROR Luciferase Reporter Assay.
Protocol:
The protocol is similar to the Gal4-ROR-LBD assay, with the following modifications:
-
Plasmids: Co-transfect cells with a full-length RORα or RORγ expression vector and a luciferase reporter vector containing multiple copies of a RORE upstream of a minimal promoter.
-
Cell Line: HEK293T or other suitable cell lines can be used.
TR-FRET Coactivator Recruitment Assay
This biochemical assay measures the ability of an agonist to promote the interaction between the ROR LBD and a coactivator peptide. The assay uses a terbium-labeled anti-GST antibody that binds to a GST-tagged ROR LBD (donor) and a fluorescein-labeled coactivator peptide (acceptor). Agonist binding induces a conformational change in the LBD, bringing the donor and acceptor into close proximity and resulting in a FRET signal.
Signaling Pathway Diagram:
Caption: Principle of the TR-FRET Coactivator Recruitment Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of GST-ROR-LBD and a 2X solution of Tb-anti-GST antibody in TR-FRET buffer.
-
Prepare a 4X solution of fluorescein-labeled coactivator peptide (e.g., from SRC1) in TR-FRET buffer.
-
Prepare serial dilutions of "this compound" in TR-FRET buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the compound dilutions.
-
Add 5 µL of the 2X GST-ROR-LBD/Tb-anti-GST antibody mixture to each well.
-
Add 10 µL of the 4X fluorescein-coactivator peptide solution to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Signal Detection:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (fluorescein).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the agonist concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic equation.
-
Quantitative Real-Time PCR (qPCR) for ROR Target Gene Expression
This assay confirms that the ROR agonist can induce the expression of endogenous ROR target genes in a cellular context.
Workflow Diagram:
Caption: Workflow for qPCR Analysis of ROR Target Gene Expression.
Protocol:
-
Cell Culture and Treatment:
-
Seed HepG2 cells (which endogenously express RORα and RORγ) in a 12-well plate.
-
Once the cells reach 70-80% confluency, treat them with "this compound" at various concentrations for 24 hours. Include a vehicle control.
-
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the cells using a suitable RNA purification kit.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative Real-Time PCR:
-
Prepare a qPCR reaction mix containing SYBR Green, forward and reverse primers for the ROR target genes (e.g., G6Pase, FGF21) and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.
-
Perform qPCR using a real-time PCR system. The thermal cycling conditions will depend on the polymerase and primers used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Plot the fold change in gene expression against the agonist concentration.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of novel ROR agonists. By employing a combination of reporter gene assays, biochemical coactivator recruitment assays, and endogenous target gene expression analysis, researchers can effectively determine the potency, efficacy, and cellular activity of their compounds, facilitating the advancement of promising candidates in drug discovery programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Effect of a Synthetic RORα/γ Agonist in an Animal Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays: RORγ Inverse Agonist-1 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ, or RORC) is a ligand-dependent nuclear receptor that is a master regulator of T helper 17 (Th17) cell differentiation.[1][2] Th17 cells are crucial for immune responses against certain pathogens but are also implicated in the pathology of numerous autoimmune diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis. RORγ exists in a constitutively active state, binding to ROR Response Elements (ROREs) in the promoter regions of target genes, such as Interleukin-17A (IL17A), to drive their transcription.[2]
This has made RORγ a prime therapeutic target for these conditions. Small molecules that inhibit its activity are known as inverse agonists. These compounds bind to the RORγ ligand-binding domain (LBD), destabilizing the active conformation and promoting the recruitment of co-repressors, thereby repressing target gene expression.[1][3]
The compound designated "ROR agonist-1" is, in fact, a potent and orally bioavailable inverse agonist of RORγ (specifically the RORC2 isoform, also known as RORγt). It has been shown to inhibit the production of IL-17A from human primary Th17 cells with high potency. This document provides detailed principles and protocols for cell-based assays designed to characterize the inverse agonist activity of compounds like this compound.
RORγ Signaling and Mechanism of Inhibition
The activity of RORγ is modulated by its interaction with co-regulator proteins. In its basal state, RORγ recruits co-activators to initiate transcription. Inverse agonists alter the receptor's conformation, leading to the dissociation of co-activators and the recruitment of co-repressors, thus silencing gene expression.
Key Cell-Based Assays
Three primary types of cell-based assays are used to determine the activity and potency of RORγ inverse agonists:
-
RORE-Driven Reporter Gene Assay: This is a high-throughput screening assay that measures the direct modulation of RORγ's transcriptional activity. Cells (e.g., HEK293T, Jurkat) are engineered to express RORγ and a reporter gene, such as firefly luciferase, under the control of a promoter containing multiple ROREs. A decrease in the reporter signal in the presence of the test compound indicates inverse agonist activity.
-
Mammalian Two-Hybrid (M2H) Assay: This assay specifically measures the ligand-dependent interaction between the RORγ LBD and a co-activator peptide. It is useful for confirming that a compound's mechanism involves disrupting this critical protein-protein interaction.
-
Th17 Cell Differentiation Assay: This is a highly physiological assay that measures a functional endpoint: the inhibition of IL-17 production. It typically uses primary human peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T cells, which are induced to differentiate into Th17 cells. The amount of secreted IL-17 is then quantified, usually by ELISA or HTRF.
Data Presentation: Quantitative Analysis of this compound
The following tables present representative data from the key assays used to profile "this compound".
Table 1: RORE Luciferase Reporter Assay in Jurkat Cells This assay measures the ability of this compound to inhibit the constitutive transcriptional activity of RORγt.
| Compound | Concentration (nM) | Luciferase Signal (% of DMSO Control) |
| This compound | 0.1 | 98.2% |
| 1 | 91.5% | |
| 10 | 65.7% | |
| 31.6 | 50.1% | |
| 100 | 22.4% | |
| 1000 | 8.9% | |
| Calculated IC₅₀ | ~32 nM |
Table 2: Inhibition of IL-17A Secretion from Human Whole Blood This assay measures the functional consequence of RORγt inhibition in a complex biological matrix.
| Compound | Concentration (nM) | IL-17A Concentration (% of Stimulated Control) |
| This compound | 0.1 | 102.1% |
| 1 | 95.3% | |
| 10 | 71.2% | |
| 30.0 | 49.5% | |
| 100 | 18.9% | |
| 1000 | 5.6% | |
| Calculated IC₅₀ | ~30 nM | |
| Reported pIC₅₀ | 7.5 (equivalent to 31.6 nM) |
Table 3: Nuclear Receptor Selectivity Panel This panel is used to ensure the compound is selective for RORγ and does not have significant off-target activity against related nuclear receptors.
| Nuclear Receptor | Assay Type | This compound IC₅₀ (nM) |
| RORγ | Reporter Assay | 32 |
| RORα | Reporter Assay | > 10,000 |
| RORβ | Reporter Assay | > 10,000 |
| LXRα | Reporter Assay | > 10,000 |
| PXR | Reporter Assay | > 10,000 |
Experimental Protocols
Protocol 1: RORE-Luciferase Reporter Gene Assay
This protocol describes a method for assessing RORγ inverse agonist activity in Jurkat T-cells transiently transfected with a RORE-luciferase reporter plasmid.
Materials:
-
Jurkat cells
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
RORγt expression plasmid (e.g., pCMV-RORC)
-
RORE-luciferase reporter plasmid (e.g., pGL4 containing multiple RORE sequences)
-
Transfection reagent (e.g., Lipofectamine 3000 or electroporation system)
-
White, solid-bottom 384-well assay plates
-
This compound, dissolved in DMSO
-
Luciferase assay system (e.g., Promega ONE-Glo™)
-
Luminometer plate reader
Methodology:
-
Cell Culture: Maintain Jurkat cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase and have >95% viability.
-
Transfection: Co-transfect Jurkat cells with the RORγt expression plasmid and the RORE-luciferase reporter plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Cell Plating: After 4-6 hours of transfection, centrifuge the cells and resuspend them in fresh assay medium. Plate 20 µL of the cell suspension (e.g., at 1 x 10⁶ cells/mL) into each well of a 384-well plate.
-
Compound Addition: Prepare a serial dilution of this compound in assay medium. Using an automated liquid handler, add 20 nL of compound solution to the appropriate wells. Add DMSO alone to control wells (for 0% inhibition) and a known potent inverse agonist at a high concentration (for 100% inhibition).
-
Incubation: Incubate the assay plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Luminescence Reading: Equilibrate the plate to room temperature. Add 20 µL of the luciferase assay reagent to each well. Incubate for 10 minutes in the dark to allow the signal to stabilize.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data by setting the average signal from DMSO-treated wells as 0% inhibition and the signal from the high-concentration control inhibitor as 100% inhibition. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: IL-17A Secretion Assay from Primary Human Th17-Polarized Cells
This protocol provides a method for measuring the inhibitory effect of this compound on the differentiation and function of primary human Th17 cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD4+ T Cell Isolation Kit (e.g., magnetic bead-based)
-
RPMI-1640 medium
-
FBS, heat-inactivated
-
Human CD3/CD28 T-cell activator (e.g., Dynabeads™)
-
Th17 polarizing cytokines: IL-1β, IL-6, IL-23, TGF-β
-
Neutralizing antibodies: Anti-IFN-γ, Anti-IL-4
-
This compound, dissolved in DMSO
-
Human IL-17A ELISA Kit
-
96-well V-bottom plates
Methodology:
-
Isolate CD4+ T Cells: Isolate primary CD4+ T cells from fresh human PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
-
Cell Plating: Plate the purified CD4+ T cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well in 100 µL of complete RPMI medium.
-
Compound Addition: Add the desired concentrations of this compound or DMSO vehicle control to the cells.
-
Th17 Polarization: Immediately add the Th17 polarization cocktail to each well. This cocktail should contain:
-
CD3/CD28 activator beads (at a 1:1 bead-to-cell ratio)
-
Recombinant human cytokines (e.g., IL-1β at 10 ng/mL, IL-6 at 20 ng/mL, IL-23 at 20 ng/mL, TGF-β at 5 ng/mL)
-
Neutralizing antibodies (e.g., Anti-IFN-γ at 2 µg/mL, Anti-IL-4 at 2 µg/mL)
-
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant for analysis.
-
IL-17A Quantification: Measure the concentration of IL-17A in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of IL-17A secretion for each compound concentration relative to the DMSO-treated, stimulated control. Determine the IC₅₀ value by non-linear regression analysis as described in the previous protocol.
References
- 1. Natural products as modulators of retinoic acid receptor-related orphan receptors (RORs) - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00047G [pubs.rsc.org]
- 2. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action of RORs and Their Ligands in (Patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ROR Agonist-1 Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Retinoid-related Orphan Receptors (RORs) are a subfamily of nuclear receptors that play crucial roles in a variety of physiological processes, including development, immunity, circadian rhythm, and cellular metabolism.[1] The three members of this family, RORα (NR1F1), RORβ (NR1F2), and RORγ (NR1F3), function as ligand-dependent transcription factors.[1] Upon binding to an agonist, RORs undergo a conformational change, leading to the recruitment of coactivators and subsequent activation of target gene transcription. This mechanism makes RORs attractive therapeutic targets for a range of diseases.
The ROR agonist-1 luciferase reporter assay is a robust, cell-based method used to identify and characterize compounds that activate RORs. This assay utilizes a reporter gene, typically firefly luciferase, under the transcriptional control of a ROR response element (RORE). When a ROR agonist binds to the receptor, it initiates a signaling cascade that results in the expression of luciferase. The amount of light produced upon the addition of a luciferin substrate is directly proportional to the level of ROR activation, providing a quantitative measure of the agonist's potency and efficacy.
This document provides detailed application notes and protocols for performing a this compound luciferase reporter assay, including data presentation and visualization of the underlying signaling pathway and experimental workflow.
Data Presentation
| Compound | Target | Assay Type | Cell Line | EC50 | Fold Activation | Z'-Factor |
| SR1078 (Positive Control) | RORα/RORγ | Luciferase Reporter Assay | HEK293 | ~1 µM | >2-fold | >0.5 |
| This compound (Test Compound) | RORα | Luciferase Reporter Assay | HEK293 | To be determined | To be determined | To be determined |
| Vehicle (Negative Control) | RORα | Luciferase Reporter Assay | HEK293 | N/A | 1 (baseline) | N/A |
Note: The EC50, Fold Activation, and Z'-Factor are critical parameters for evaluating the performance of a ROR agonist. The EC50 represents the concentration at which the agonist elicits half of its maximal response. Fold activation indicates the magnitude of the response relative to the vehicle control. The Z'-factor is a statistical indicator of the quality and robustness of the assay, with a value greater than 0.5 indicating an excellent assay.[2][3][4]
Signaling Pathway and Experimental Workflow
ROR Agonist Signaling Pathway
The binding of an agonist to the ROR ligand-binding domain (LBD) induces a conformational change in the receptor. This change facilitates the dissociation of corepressors and the recruitment of coactivator proteins, which possess histone acetyltransferase (HAT) activity. The coactivator complex then acetylates histones, leading to chromatin decondensation and enabling the transcription of ROR target genes. In the context of the luciferase reporter assay, the target gene is the luciferase enzyme.
Caption: ROR Agonist Signaling Pathway in a Luciferase Reporter Assay.
Experimental Workflow
The experimental workflow for a this compound luciferase reporter assay involves several key steps, from cell culture and transfection to data analysis. A dual-luciferase system is recommended to normalize for transfection efficiency and cell viability.
Caption: Experimental Workflow for this compound Luciferase Reporter Assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells or other suitable host cell line.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plasmids:
-
RORα expression vector (e.g., pCMV-RORα)
-
RORE-Firefly Luciferase reporter vector (e.g., pGL4.27[luc2P/RORE/Hygro])
-
Renilla Luciferase control vector (e.g., pGL4.74[hRluc/TK])
-
-
Transfection Reagent: Lipofectamine® 2000 or similar.
-
Compounds:
-
This compound (Test Compound)
-
SR1078 (Positive Control Agonist)
-
DMSO (Vehicle Control)
-
-
Assay Reagents: Dual-Luciferase® Reporter Assay System (or equivalent).
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer with dual injectors
-
Detailed Methodology
1. Cell Seeding:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
2. Co-transfection:
-
For each well, prepare a DNA-transfection reagent complex. In a sterile tube, mix:
-
50 ng of RORα expression vector
-
100 ng of RORE-Firefly Luciferase reporter vector
-
10 ng of Renilla Luciferase control vector
-
-
In a separate tube, dilute the transfection reagent according to the manufacturer's protocol.
-
Combine the DNA mixture with the diluted transfection reagent and incubate at room temperature for 20 minutes to allow complex formation.
-
Add 20 µL of the transfection complex to each well of the 96-well plate.
-
Gently rock the plate to ensure even distribution.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
3. Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control (SR1078) in serum-free DMEM. The final DMSO concentration should not exceed 0.1%.
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
4. Dual-Luciferase® Reporter Assay:
-
Equilibrate the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Remove the plate from the incubator and allow it to cool to room temperature.
-
Carefully aspirate the medium from each well.
-
Wash the cells once with 100 µL of phosphate-buffered saline (PBS).
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.
-
Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity for 10 seconds after a 2-second delay.
-
Following the firefly luciferase measurement, program the luminometer to inject 100 µL of Stop & Glo® Reagent and measure the Renilla luciferase activity for 10 seconds after a 2-second delay.
5. Data Analysis:
-
Normalization: For each well, calculate the ratio of the firefly luciferase reading to the Renilla luciferase reading to normalize for transfection efficiency and cell number.
-
Normalized Response = (Firefly Luciferase RLU) / (Renilla Luciferase RLU)
-
-
Fold Activation: Calculate the fold activation for each compound concentration by dividing the normalized response of the compound-treated wells by the average normalized response of the vehicle-treated wells.
-
Fold Activation = (Normalized Response of Test Compound) / (Average Normalized Response of Vehicle Control)
-
-
EC50 Determination: Plot the fold activation against the logarithm of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the EC50 value.
-
Z'-Factor Calculation: To assess the quality of the assay for high-throughput screening, calculate the Z'-factor using the signals from the positive control (e.g., a high concentration of SR1078) and the negative (vehicle) control.
-
Z' = 1 - [(3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|]
-
Where SD is the standard deviation and Mean is the average of the signals. A Z'-factor > 0.5 indicates an excellent assay.
-
Conclusion
The this compound luciferase reporter assay is a powerful and versatile tool for the discovery and characterization of novel ROR agonists. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in academia and industry. By following these procedures, scientists can obtain reliable and reproducible data on the potency and efficacy of test compounds, thereby accelerating the development of new therapeutics targeting RORs. The use of a dual-luciferase system and appropriate controls is essential for generating high-quality, interpretable results.
References
- 1. Retinoid-related orphan receptors (RORs): critical roles in development, immunity, circadian rhythm, and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for In Vivo Studies of ROR Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of Retinoic Acid Receptor-related Orphan Receptor (ROR) agonists, with a focus on oncology and autoimmune disease models. The protocols outlined below are based on published research and are intended to serve as a guide for designing and executing in vivo studies with novel ROR agonists.
Introduction
Retinoic Acid Receptor-related Orphan Receptors (RORs), particularly RORγt, are key transcription factors that regulate the differentiation and function of T helper 17 (Th17) cells.[1] Th17 cells are critical mediators of inflammation and have been implicated in the pathogenesis of autoimmune diseases. Conversely, in the context of cancer, activation of RORγt in T cells can enhance anti-tumor immunity.[2][3][4] Synthetic ROR agonists are small molecules designed to activate RORγt and modulate the immune response for therapeutic benefit.
Data Presentation: In Vivo Dosages of ROR Agonists
The following tables summarize the in vivo dosages of representative ROR agonists from preclinical studies. It is crucial to note that optimal dosage and administration route should be determined empirically for each new compound and experimental model.
Table 1: ROR Agonist Dosages in Oncology Models
| Compound | Animal Model | Tumor Type | Administration Route | Dosage | Dosing Frequency | Reference |
| LYC-54143 | C57BL/6 Mice | MC38 Colorectal Carcinoma | Oral Gavage | 100 mg/kg | Twice Daily | [2] |
| LYC-54143 | BALB/c Mice | 4T1 Breast Cancer | Oral Gavage | 100 mg/kg | Twice Daily | |
| 8-074 | C57BL/6 Mice | Lewis Lung Carcinoma (LLC) | Not Specified | Not Specified | Not Specified |
Table 2: ROR Agonist Dosages in Autoimmune & Other Models
| Compound | Animal Model | Disease Model | Administration Route | Dosage | Dosing Frequency | Reference |
| SR1078 | BTBR T+ Itpr3tf/J Mice | Autism Model | Intraperitoneal (i.p.) | 10 mg/kg | Once Daily |
Signaling Pathways
RORγt is a master regulator of Th17 cell differentiation. Upon activation by an agonist, RORγt initiates a transcriptional program that leads to the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).
Experimental Protocols
In Vivo Efficacy in a Syngeneic Mouse Tumor Model
This protocol describes the evaluation of a ROR agonist in the MC38 colorectal cancer model.
Materials:
-
ROR Agonist (e.g., LYC-54143)
-
Vehicle for formulation (e.g., 0.5% methylcellulose in water)
-
C57BL/6 mice (female, 8-10 weeks old)
-
MC38 murine colorectal cancer cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for injection and oral gavage
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture MC38 cells in appropriate medium until they reach 80-90% confluency.
-
Tumor Cell Implantation:
-
Harvest and wash the MC38 cells with sterile PBS.
-
Resuspend the cells in PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each C57BL/6 mouse.
-
-
Treatment:
-
Randomize the mice into treatment and vehicle control groups (n=10 mice/group).
-
Prepare the ROR agonist formulation. For example, LYC-54143 can be formulated in 0.5% methylcellulose.
-
Beginning 3 days after tumor implantation, administer the ROR agonist (e.g., 100 mg/kg) or vehicle via oral gavage twice daily.
-
-
Tumor Measurement:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Endpoint:
-
Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or signs of morbidity are observed.
-
Euthanize mice and collect tumors for further analysis (e.g., histology, flow cytometry).
-
Survival can be monitored as a primary endpoint, with euthanasia performed when tumors reach ethical limits.
-
In Vivo Efficacy in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This protocol provides a general framework for evaluating a ROR agonist in a mouse model of multiple sclerosis.
Materials:
-
ROR Agonist
-
Vehicle for formulation
-
C57BL/6 mice (female, 8-12 weeks old)
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Syringes and needles for injection
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
On day 0 and day 2, administer pertussis toxin intraperitoneally.
-
-
Treatment:
-
Randomize mice into treatment and vehicle control groups.
-
Begin administration of the ROR agonist or vehicle at a predetermined time point (e.g., at the time of immunization or at the onset of clinical signs). The optimal dose and route should be determined in pilot studies.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the severity of the disease based on a standardized scale (e.g., 0-5), where 0 is no clinical signs and 5 is moribund.
-
Example scoring: 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund.
-
-
Endpoint:
-
Continue daily monitoring and scoring for a predefined period (e.g., 21-28 days).
-
At the end of the study, euthanize mice and collect tissues (e.g., spinal cord, brain) for histological analysis of inflammation and demyelination.
-
Conclusion
The provided application notes and protocols offer a starting point for the in vivo evaluation of ROR agonists. Successful execution of these studies requires careful planning, adherence to ethical guidelines for animal research, and rigorous data analysis. The information presented here, combined with further literature review and pilot studies, will aid researchers in effectively assessing the therapeutic potential of novel ROR agonists.
References
Measuring ROR Agonist-1 Target Engagement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for measuring the target engagement of ROR agonist-1. The methodologies described herein are essential for validating compound activity, elucidating the mechanism of action, and advancing drug discovery programs targeting the Retinoid-related Orphan Receptors (RORs).
Introduction to ROR Target Engagement
Retinoid-related orphan receptors (RORs) are a family of nuclear receptors that play crucial roles in regulating a variety of physiological processes, including development, immunity, and metabolism.[1] RORs function as ligand-dependent transcription factors.[2] Agonists of RORs can enhance their transcriptional activity, making them attractive therapeutic targets for various diseases.[1] Quantifying the extent to which a compound engages its intended target within a cell is a critical step in drug development.[3] This document outlines three key methodologies to assess the target engagement of a putative this compound: the Cellular Thermal Shift Assay (CETSA), a Reporter Gene Assay, and Co-Immunoprecipitation (Co-IP) followed by Western Blotting.
ROR Signaling Pathway Overview
Upon agonist binding, RORs can recruit coactivators to initiate the transcription of target genes. The signaling cascade can be influenced by various cellular contexts and interacting proteins.
Data Presentation: Quantitative Analysis of this compound Target Engagement
The following table summarizes hypothetical, yet representative, quantitative data obtained from the described experimental protocols for a candidate "this compound".
| Assay Type | Parameter Measured | This compound | Vehicle Control |
| Cellular Thermal Shift Assay (CETSA) | Thermal Shift (ΔTm) | + 2.5 °C | 0 °C |
| EC50 for Thermal Stabilization | 150 nM | N/A | |
| Reporter Gene Assay | Luciferase Activity (Fold Induction) | 15-fold | 1-fold |
| EC50 for Reporter Activation | 50 nM | N/A | |
| Co-Immunoprecipitation | Co-precipitated Coactivator (Fold Increase) | 8-fold | 1-fold |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[4]
References
Application Notes and Protocols for RORγt Modulator Administration in Mouse Models of Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Retinoid-related Orphan Receptor gamma t (RORγt) is a pivotal transcription factor that governs the differentiation of T helper 17 (Th17) cells.[1][2] These cells are critical mediators of inflammation in several autoimmune diseases, including multiple sclerosis (MS).[1] In preclinical research, experimental autoimmune encephalomyelitis (EAE) is the most widely used mouse model for MS, mimicking key aspects of the disease's immunopathology, such as inflammation, demyelination, and axonal damage in the central nervous system (CNS).[3]
Given the pathogenic role of Th17 cells and their signature cytokine, Interleukin-17 (IL-17), in EAE, RORγt has emerged as a significant therapeutic target.[4] Modulation of RORγt activity presents a promising strategy to control Th17-mediated neuroinflammation.
It is crucial to note that the primary therapeutic approach involves the inhibition of RORγt activity through the use of inverse agonists or antagonists . These molecules suppress the transcriptional activity of RORγt, leading to reduced Th17 cell differentiation and a decrease in pro-inflammatory cytokine production. Conversely, agonism of RORγt would be expected to enhance Th17 differentiation and exacerbate the disease, a concept supported by studies where transgenic overexpression of RORγt in mice leads to a more severe EAE phenotype. Therefore, these protocols will focus on the administration of RORγt inhibitors, the therapeutically relevant approach for ameliorating EAE.
RORγt Signaling Pathway in Th17 Differentiation
The differentiation of naive T cells into pathogenic Th17 cells is driven by a specific cytokine milieu, primarily TGF-β and IL-6, which activates STAT3 signaling and induces the expression of RORγt. RORγt then drives the transcription of genes encoding for key pathogenic cytokines such as IL-17A, IL-17F, and GM-CSF. RORγt inverse agonists and antagonists bind to the ligand-binding domain of RORγt, preventing the recruitment of coactivators and thereby inhibiting its transcriptional activity.
Caption: RORγt signaling in Th17 cells and the point of intervention for inverse agonists.
Experimental Protocols
This section outlines the key methodologies for inducing EAE in C57BL/6 mice and a general protocol for the administration of a test RORγt inverse agonist.
Protocol 1: Induction of Chronic EAE in C57BL/6 Mice
Experimental autoimmune encephalomyelitis is induced using Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55. This protocol consistently produces a chronic-progressive disease course.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis toxin (PTX) from Bordetella pertussis
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile syringes and needles
Procedure:
-
Antigen Emulsion Preparation: On Day 0, prepare an emulsion of MOG35-55 in CFA. A common concentration is 1-2 mg/mL of MOG35-55 in PBS, emulsified with an equal volume of CFA. Ensure a stable emulsion is formed.
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100-200 µL of the MOG35-55/CFA emulsion subcutaneously, typically distributed over two sites on the flank. The total dose of MOG35-55 is usually 100-200 µg per mouse.
-
Administer Pertussis Toxin (100-200 ng per mouse) intraperitoneally (i.p.) in a volume of 100-200 µL of PBS.
-
-
Second PTX Injection (Day 2): Administer a second dose of PTX (100-200 ng per mouse) i.p.
-
Monitoring:
-
Begin daily monitoring of mice for clinical signs of EAE starting around day 7 post-immunization.
-
Record body weight and clinical score for each mouse.
-
Provide supportive care as needed (e.g., moistened food and water on the cage floor for paralyzed animals).
-
EAE Clinical Scoring: Disease severity is typically scored on a 0-5 scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness or wobbly gait.
-
3: Complete hind limb paralysis.
-
4: Hind limb paralysis and forelimb weakness.
-
5: Moribund or dead.
Protocol 2: Administration of a RORγt Inverse Agonist
This protocol describes a general approach for therapeutic administration of a RORγt inverse agonist. The specific dose and vehicle will depend on the compound's properties.
Materials:
-
EAE-induced mice (from Protocol 1)
-
RORγt inverse agonist (e.g., TAK-828F, TMP778)
-
Appropriate vehicle for the compound (e.g., DMSO, PEG400, sterile water)
-
Gavage needles or appropriate injection supplies
Procedure (Therapeutic Regimen):
-
Treatment Initiation: Begin administration of the RORγt inverse agonist upon the onset of clinical signs (e.g., when mice reach a clinical score of 1-2) or at the peak of the disease. Prophylactic treatment starting from Day 0 can also be performed.
-
Dosing:
-
Administer the compound daily or as determined by its pharmacokinetic properties.
-
Dosage will be compound-specific. For example, TAK-828F has been administered orally at 0.3-3 mg/kg.
-
A vehicle control group must be included in the experiment.
-
-
Monitoring and Endpoint:
-
Continue daily clinical scoring and weight measurement throughout the experiment.
-
At the end of the study (e.g., day 25-30 post-immunization), euthanize mice and collect tissues (spleen, lymph nodes, spinal cord, brain) for further analysis.
-
Data Presentation and Analysis
Quantitative data from these experiments should be systematically collected and analyzed.
Assessment of Clinical Disease
| Treatment Group | Mean Day of Onset | Mean Peak Clinical Score | Cumulative Disease Score |
| Vehicle Control | |||
| RORγt Inhibitor (Low Dose) | |||
| RORγt Inhibitor (High Dose) |
Data should be presented as mean ± SEM. Statistical analysis (e.g., Mann-Whitney U test for scores) should be performed.
Immunological Analysis
At the study endpoint, immune cell populations and cytokine levels are quantified to determine the mechanism of action of the RORγt inhibitor.
1. Flow Cytometry of CNS-Infiltrating and Splenic Lymphocytes:
-
Isolate mononuclear cells from the spinal cord, brain, and spleen.
-
Perform intracellular staining for key cytokines and transcription factors.
-
Analyze the percentage and absolute number of CD4+ T cells that are IL-17A+ and IFN-γ+.
| Treatment Group | % of CD4+ IL-17A+ Cells (CNS) | % of CD4+ IL-17A+ Cells (Spleen) |
| Vehicle Control | ||
| RORγt Inhibitor |
Data should be presented as mean ± SEM. Statistical analysis (e.g., t-test or ANOVA) should be performed.
2. Cytokine Measurement:
-
Restimulate splenocytes or lymph node cells ex vivo with MOG35-55 peptide.
-
Measure the concentration of IL-17A and other cytokines (e.g., IFN-γ, IL-10) in the culture supernatant by ELISA or CBA.
| Treatment Group | IL-17A (pg/mL) in Supernatant | IFN-γ (pg/mL) in Supernatant |
| Vehicle Control | ||
| RORγt Inhibitor |
Data should be presented as mean ± SEM. Statistical analysis (e.g., t-test or ANOVA) should be performed.
Experimental Workflow Diagram
Caption: Experimental workflow for testing a RORγt inhibitor in the EAE mouse model.
Conclusion
The administration of RORγt inverse agonists is a validated and promising therapeutic strategy for mitigating autoimmune neuroinflammation in the EAE mouse model. The protocols and analytical methods described provide a framework for the preclinical evaluation of novel RORγt-targeting compounds. Careful and consistent application of these methods is essential for generating reproducible and reliable data to advance the development of new treatments for multiple sclerosis.
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo | PLOS One [journals.plos.org]
- 3. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing IL-17 Production in T Cells Using a RORγt Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][2] These cells play a critical role in host defense against extracellular bacteria and fungi. However, dysregulated Th17 responses are implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[3] The differentiation and function of Th17 cells are governed by the master transcription factor, Retinoic acid receptor-related orphan receptor gamma t (RORγt). Activation of RORγt is a key step in the induction of the Th17 phenotype and subsequent IL-17 production.
This document provides detailed application notes and protocols for the use of a synthetic RORγt agonist, herein referred to as ROR agonist-1, to induce IL-17 production in T cells. RORγt agonists are small molecules that bind to the ligand-binding domain of RORγt, enhancing its transcriptional activity and promoting the expression of IL-17A, IL-17F, and other Th17-associated genes. These protocols are intended for researchers in immunology, cell biology, and drug development who are investigating Th17 cell biology and the therapeutic potential of modulating the RORγt pathway.
RORγt Signaling Pathway in Th17 Differentiation
The differentiation of naive CD4+ T cells into Th17 cells is a complex process initiated by specific cytokine signals. Transforming growth factor-beta (TGF-β) and Interleukin-6 (IL-6) are critical for initiating Th17 polarization. This cytokine signaling leads to the activation of the STAT3 transcription factor, which in turn induces the expression of RORγt. RORγt, in concert with other transcription factors like IRF4 and BATF, binds to the promoter regions of the IL17A and IL17F genes, driving their transcription. IL-23 plays a crucial role in the stabilization and expansion of the Th17 phenotype. This compound acts by directly binding to RORγt, enhancing its ability to recruit coactivators and initiate transcription of its target genes.
Caption: RORγt signaling pathway in Th17 differentiation.
Experimental Protocols
Protocol 1: Isolation of Naïve CD4+ T Cells from Human Peripheral Blood
Objective: To isolate a pure population of naïve CD4+ T cells for subsequent differentiation into Th17 cells.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RosetteSep™ Human Naïve CD4+ T Cell Enrichment Cocktail
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
Procedure:
-
Dilute peripheral blood mononuclear cells (PBMCs) with an equal volume of PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS.
-
Resuspend the PBMCs in complete RPMI 1640 medium.
-
Isolate naïve CD4+ T cells using a negative selection kit (e.g., RosetteSep™) according to the manufacturer's instructions.
-
Assess the purity of the isolated naïve CD4+ T cells by flow cytometry, staining for CD4, CD45RA, and CCR7. A purity of >95% is recommended.
Protocol 2: In Vitro Differentiation of Human Th17 Cells
Objective: To differentiate naïve CD4+ T cells into IL-17-producing Th17 cells.
Materials:
-
Isolated naïve CD4+ T cells
-
24-well tissue culture plates
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
Recombinant human IL-6
-
Recombinant human TGF-β1
-
Recombinant human IL-23
-
Recombinant human IL-1β
-
Anti-human IFN-γ antibody
-
Anti-human IL-4 antibody
Procedure:
-
Coat a 24-well plate with anti-human CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the plate twice with PBS to remove unbound antibody.
-
Seed the isolated naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Add the following reagents to the culture to induce Th17 differentiation:
-
Soluble anti-human CD28 antibody (1 µg/mL)
-
Recombinant human IL-6 (10 ng/mL)
-
Recombinant human TGF-β1 (1 ng/mL)
-
Recombinant human IL-23 (10 ng/mL)
-
Recombinant human IL-1β (10 ng/mL)
-
Anti-human IFN-γ antibody (10 µg/mL)
-
Anti-human IL-4 antibody (10 µg/mL)
-
-
Incubate the cells at 37°C in a 5% CO2 incubator for 3-5 days.
Caption: Workflow for in vitro Th17 cell differentiation.
Protocol 3: Stimulation of Th17 Cells with this compound
Objective: To induce or enhance IL-17 production in differentiated Th17 cells using a RORγt agonist.
Materials:
-
Differentiated Th17 cells
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete RPMI 1640 medium
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A or Monensin
Procedure:
-
After the 3-5 day differentiation period, harvest the Th17 cells.
-
Resuspend the cells in fresh complete RPMI 1640 medium.
-
Add this compound to the cell culture at the desired final concentration. A dose-response experiment is recommended to determine the optimal concentration (see Data Presentation section). The final concentration of the solvent (e.g., DMSO) should be kept constant across all conditions and should not exceed 0.1%.
-
Incubate the cells with the this compound for 24-48 hours.
-
For intracellular cytokine staining, re-stimulate the cells for the final 4-6 hours of culture with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor like Brefeldin A (10 µg/mL) or Monensin (2 µM).
-
Harvest the cells and supernatant for IL-17 analysis.
Protocol 4: Measurement of IL-17 Production
Objective: To quantify the amount of IL-17 produced by the stimulated Th17 cells.
Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Collect the cell culture supernatant after stimulation.
-
Centrifuge to remove any cells or debris.
-
Perform an IL-17A ELISA according to the manufacturer's instructions to measure the concentration of secreted IL-17A.
-
-
Intracellular Cytokine Staining and Flow Cytometry:
-
Harvest the re-stimulated cells.
-
Wash the cells with PBS.
-
Stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular IL-17A using a fluorescently labeled anti-IL-17A antibody.
-
Analyze the cells using a flow cytometer to determine the percentage of IL-17A-producing CD4+ T cells.
-
-
Quantitative Real-Time PCR (qPCR):
-
Harvest the cells after stimulation.
-
Isolate total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers specific for IL17A and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. This method measures the level of IL17A gene expression.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Dose-Response of this compound on IL-17A Production
| This compound (µM) | IL-17A Concentration (pg/mL) by ELISA (Mean ± SD) | % of IL-17A+ CD4+ T Cells by Flow Cytometry (Mean ± SD) | IL17A mRNA Fold Change (vs. Vehicle) by qPCR (Mean ± SD) |
| 0 (Vehicle) | 550 ± 45 | 15.2 ± 1.8 | 1.0 ± 0.1 |
| 0.1 | 875 ± 60 | 22.5 ± 2.1 | 2.5 ± 0.3 |
| 1 | 1550 ± 120 | 38.7 ± 3.5 | 5.8 ± 0.6 |
| 10 | 1620 ± 135 | 40.1 ± 3.8 | 6.1 ± 0.7 |
Table 2: Time-Course of IL-17A Induction by this compound (at optimal concentration, e.g., 1 µM)
| Time (hours) | IL-17A Concentration (pg/mL) by ELISA (Mean ± SD) | % of IL-17A+ CD4+ T Cells by Flow Cytometry (Mean ± SD) | IL17A mRNA Fold Change (vs. 0h) by qPCR (Mean ± SD) |
| 0 | 540 ± 50 | 14.8 ± 1.5 | 1.0 ± 0.1 |
| 12 | 890 ± 75 | 25.3 ± 2.4 | 3.2 ± 0.4 |
| 24 | 1580 ± 130 | 39.1 ± 3.6 | 6.0 ± 0.5 |
| 48 | 1450 ± 115 | 35.6 ± 3.2 | 4.5 ± 0.5 |
Troubleshooting and Considerations
-
Low Th17 Differentiation Efficiency: Ensure the purity of the starting naïve T cell population. Optimize the concentrations of anti-CD3/CD28 antibodies and the cytokine cocktail. The specific donor can also influence differentiation efficiency.
-
High Cell Death: Avoid excessive concentrations of the ROR agonist and its solvent (e.g., DMSO). Ensure proper cell handling and culture conditions.
-
Variability in Results: T cells from different donors can exhibit significant variability in their response. It is recommended to use cells from multiple donors to ensure the reproducibility of the findings.
-
Specificity of this compound: It is important to characterize the selectivity of the ROR agonist for RORγt over other related nuclear receptors like RORα and RORβ to ensure that the observed effects are specific to RORγt activation.
By following these detailed protocols and considering the provided guidance, researchers can effectively utilize this compound to induce and study IL-17 production in T cells, thereby advancing our understanding of Th17 biology and its role in health and disease.
References
Application Note: High-Throughput Screening of RORγt Agonists Using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as IL-17.[1][2][3][4] As a master regulator of Th17 cell function, RORγt has emerged as a key therapeutic target for autoimmune diseases.[4] Conversely, agonism of RORγt has been shown to enhance anti-tumor immunity, making RORγt agonists promising candidates for cancer immunotherapy.
This application note describes a robust and sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for identifying and characterizing RORγt agonists, exemplified by the hypothetical compound "ROR agonist-1". The assay measures the ability of a test compound to promote the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide, a key step in receptor activation. TR-FRET technology offers significant advantages for high-throughput screening (HTS), including reduced background fluorescence and high signal-to-noise ratios.
Principle of the Assay
This TR-FRET assay utilizes a terbium (Tb)-labeled anti-GST antibody as the donor fluorophore and a fluorescein-labeled coactivator peptide (derived from SRC1) as the acceptor fluorophore. The RORγt LBD is tagged with glutathione S-transferase (GST). In the presence of a RORγt agonist, the receptor undergoes a conformational change that increases its affinity for the coactivator peptide. This brings the terbium donor and fluorescein acceptor into close proximity, resulting in a high FRET signal. The long-lived fluorescence of terbium allows for a time-gated measurement, which minimizes interference from short-lived background fluorescence.
Materials and Reagents
-
RORγt-LBD (GST-tagged), human, recombinant
-
Tb-labeled anti-GST antibody (Donor)
-
Fluorescein-labeled SRC1-3 coactivator peptide (Acceptor)
-
This compound (or other test compounds)
-
Reference RORγt agonist (e.g., SR1078)
-
Assay Buffer (e.g., TR-FRET Coregulator Buffer D)
-
384-well low-volume assay plates
-
TR-FRET-compatible microplate reader
Experimental Protocols
I. Reagent Preparation
-
Assay Buffer Preparation: Prepare the assay buffer according to the manufacturer's instructions.
-
RORγt-LBD Solution: Dilute the GST-RORγt-LBD stock solution to the desired final concentration (e.g., 5 nM) in assay buffer.
-
Tb-anti-GST Antibody Solution: Dilute the Tb-labeled anti-GST antibody stock solution to the desired final concentration (e.g., 2.5 nM) in assay buffer.
-
Fluorescein-SRC1-3 Peptide Solution: Dilute the fluorescein-labeled SRC1-3 peptide stock solution to the desired final concentration (e.g., 450 nM) in assay buffer.
-
Compound Dilution Series: Prepare a serial dilution of "this compound" and the reference agonist in assay buffer or DMSO. The final DMSO concentration in the assay should not exceed 1%.
II. Agonist Mode Assay Protocol
-
Add 5 µL of the diluted test compound or reference agonist to the wells of a 384-well plate. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.
-
Prepare a master mix of GST-RORγt-LBD and Tb-anti-GST antibody in assay buffer.
-
Add 10 µL of the RORγt/antibody master mix to each well.
-
Prepare a solution of fluorescein-SRC1-3 peptide in assay buffer.
-
Add 5 µL of the fluorescein-SRC1-3 peptide solution to each well.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the TR-FRET signal using a microplate reader with an excitation wavelength of 340 nm and emission wavelengths of 490 nm (terbium) and 520 nm (fluorescein).
III. Data Analysis
-
Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor emission (520 nm) to the donor emission (490 nm). Ratio = (Emission at 520 nm / Emission at 490 nm) * 10,000
-
Data Normalization: Normalize the data by setting the signal from the vehicle control (DMSO) as 0% activation and the signal from a saturating concentration of the reference agonist as 100% activation.
-
Dose-Response Curves: Plot the normalized TR-FRET ratio against the logarithm of the compound concentration.
-
EC50 Determination: Determine the half-maximal effective concentration (EC50) by fitting the dose-response curve to a four-parameter logistic equation. The EC50 value represents the concentration of the agonist that produces 50% of the maximal response.
Data Presentation
Table 1: Potency of this compound and a Reference Agonist
| Compound | EC50 (nM) | Maximum Activation (%) |
| This compound | 85 | 95 |
| Reference Agonist (SR1078) | 800 | 100 |
Table 2: Assay Performance Characteristics
| Parameter | Value |
| Z'-factor | > 0.7 |
| Signal to Background (S/B) | > 10 |
| Assay Window | > 8 |
Visualizations
Caption: ROR Signaling Pathway.
Caption: TR-FRET Assay Experimental Workflow.
Caption: Principle of the RORγt Agonist TR-FRET Assay.
References
- 1. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhanced In-Vitro Th17 Differentiation Using ROR agonist-1
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ effector T cells critical for host defense against extracellular bacteria and fungi.[1] They are characterized by the production of signature cytokines, including IL-17A, IL-17F, and IL-22.[1] The differentiation of naïve CD4+ T cells into the Th17 lineage is orchestrated by a specific cytokine milieu and governed by the master transcription factor, RAR-related orphan receptor gamma t (RORγt).[1] RORγt is essential for inducing the genetic program that leads to Th17 cell function and IL-17 production. Due to their potent pro-inflammatory activity, dysregulation of Th17 cells is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.
ROR agonist-1 is a potent and selective small molecule agonist of RORγt. By binding to the ligand-binding domain of RORγt, it enhances the receptor's transcriptional activity, leading to a more robust and efficient differentiation of naïve CD4+ T cells into the Th17 phenotype. This application note provides a detailed protocol for the in-vitro differentiation of human Th17 cells from purified naïve CD4+ T cells using this compound, resulting in a higher yield of functional, IL-17A-producing cells.
Principle of the Method
This protocol is based on the directed differentiation of isolated human naïve CD4+ T cells. T-cell receptor (TCR) stimulation is mimicked using plate-bound anti-CD3 and soluble anti-CD28 antibodies. The differentiation into the Th17 lineage is initiated by a cytokine cocktail containing TGF-β, IL-6, IL-1β, and IL-23, which activates the key signaling pathways, including STAT3, leading to the initial expression of RORγt. This compound is added to the culture to potentiate the activity of RORγt, thereby amplifying the expression of its target genes, including IL17A, IL17F, and IL23R. Anti-IFN-γ and anti-IL-4 antibodies are included to block differentiation towards Th1 and Th2 lineages, respectively, ensuring a highly pure Th17 population. The resulting Th17 cell population can be analyzed for phenotype and function using flow cytometry, ELISA, and quantitative PCR.
Data Presentation
The use of this compound is expected to significantly enhance Th17 differentiation. Below are tables summarizing representative quantitative data.
Table 1: Th17 Differentiating Cytokine and Antibody Cocktail
| Component | Stock Concentration | Final Concentration |
| Recombinant Human TGF-β1 | 10 µg/mL | 1-5 ng/mL |
| Recombinant Human IL-6 | 20 µg/mL | 20-50 ng/mL |
| Recombinant Human IL-1β | 20 µg/mL | 10-20 ng/mL |
| Recombinant Human IL-23 | 20 µg/mL | 10-20 ng/mL |
| Anti-Human IFN-γ Ab | 1 mg/mL | 10 µg/mL |
| Anti-Human IL-4 Ab | 1 mg/mL | 10 µg/mL |
| Anti-Human CD28 Ab | 1 mg/mL | 2 µg/mL |
| This compound | 10 mM (in DMSO) | 1 µM (or as optimized) |
| DMSO (Vehicle Control) | 100% | 0.01% |
Table 2: Expected Flow Cytometry Results (% IL-17A+ of CD4+ Cells)
| Treatment Condition | Donor 1 | Donor 2 | Donor 3 | Average |
| Unstimulated Control | < 1% | < 1% | < 1% | < 1% |
| Th17 Cocktail + Vehicle | 15-30% | 20-40% | 18-35% | ~25% |
| Th17 Cocktail + this compound | 40-60% | 50-75% | 45-65% | ~55% |
Table 3: Expected Gene Expression Analysis by qPCR (Fold Change vs. Unstimulated)
| Gene Target | Th17 Cocktail + Vehicle | Th17 Cocktail + this compound |
| RORC (RORγt) | 50-100 fold | 50-100 fold |
| IL17A | 500-1000 fold | 1500-3000 fold |
| IL23R | 100-200 fold | 250-500 fold |
Table 4: Expected IL-17A Secretion by ELISA (pg/mL in Supernatant)
| Treatment Condition | Day 3 | Day 5 |
| Unstimulated Control | < 50 | < 50 |
| Th17 Cocktail + Vehicle | 1000-2500 | 2000-5000 |
| Th17 Cocktail + this compound | 3000-7000 | 6000-15000 |
Experimental Protocols & Methodologies
Protocol 1: Isolation of Human Naïve CD4+ T Cells
This protocol describes the isolation of naïve CD4+ T cells from peripheral blood mononuclear cells (PBMCs).
Materials:
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Human Peripheral Blood Mononuclear Cells (PBMCs)
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PBS (Phosphate-Buffered Saline)
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FACS Buffer (PBS + 2% FBS + 1 mM EDTA)
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Naïve CD4+ T Cell Isolation Kit (Negative Selection)
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Centrifuge
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Magnetic separator
Method:
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Start with a single-cell suspension of PBMCs in PBS.
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Count the cells and centrifuge at 300 x g for 10 minutes.
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Resuspend the cell pellet in the recommended buffer provided with the isolation kit.
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Follow the manufacturer's instructions for the Naïve CD4+ T Cell Isolation Kit. This typically involves adding a cocktail of biotinylated antibodies against non-naïve CD4+ T cells, followed by the addition of magnetic beads.
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Place the tube in a magnetic separator and collect the untouched, enriched naïve CD4+ T cells.
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Wash the cells once with FACS buffer.
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Assess purity by flow cytometry using antibodies against CD4, CD45RA, and CCR7. A purity of >95% is recommended.
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Count the live cells and resuspend in complete RPMI-1640 medium for the differentiation protocol.
Protocol 2: In-Vitro Th17 Differentiation
This protocol details the 5-day differentiation process.
Materials:
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Isolated Naïve CD4+ T Cells
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Complete RPMI-1640 (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL Penicillin-Streptomycin)
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96-well flat-bottom tissue culture plates
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Anti-Human CD3 Antibody
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Reagents from Table 1
Method:
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Plate Coating: Dilute anti-CD3 antibody to 5 µg/mL in sterile PBS. Add 100 µL to each well of a 96-well plate. Incubate for at least 2 hours at 37°C or overnight at 4°C. Before use, wash each well twice with 200 µL of sterile PBS.
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Cell Plating: Resuspend naïve CD4+ T cells to a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
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Prepare Differentiation Medium: Prepare a 2X Th17 differentiation cocktail in complete RPMI-1640 medium containing all the components from Table 1 (TGF-β1, IL-6, IL-1β, IL-23, anti-IFN-γ, anti-IL-4, and anti-CD28). Prepare two versions: one with this compound and one with an equivalent volume of DMSO as a vehicle control.
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Initiate Culture: Add 100 µL of the cell suspension (100,000 cells) to each anti-CD3 coated well.
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Add 100 µL of the 2X differentiation medium (with either this compound or vehicle) to the corresponding wells. The final volume will be 200 µL.
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Incubation: Culture the cells for 5 days at 37°C in a humidified 5% CO2 incubator.
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Cell Maintenance (Optional): On day 3, you can optionally collect 100 µL of supernatant for analysis and replace it with 100 µL of fresh, complete medium containing the 1X concentration of cytokines and agonist/vehicle.
Protocol 3: Analysis by Intracellular Cytokine Staining and Flow Cytometry
This protocol is for identifying Th17 cells based on intracellular IL-17A expression.
Materials:
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Differentiated T cells from Protocol 2
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Cell Stimulation Cocktail (containing PMA, Ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin)
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FACS tubes
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Antibodies: Anti-CD4 (surface), Anti-IL-17A (intracellular), Live/Dead stain
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Fixation/Permeabilization Buffer Kit
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Flow Cytometer
Method:
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Restimulation: On day 5, harvest the cells. Restimulate the cells for 4-5 hours at 37°C with a cell stimulation cocktail (e.g., PMA 50 ng/mL, Ionomycin 1 µg/mL, and Brefeldin A 10 µg/mL) in complete medium. This step is crucial for accumulating cytokines intracellularly for detection.
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Surface Staining: Wash the cells with FACS buffer. Stain with a Live/Dead marker and a fluorescently-conjugated anti-CD4 antibody for 30 minutes at 4°C in the dark.
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Fixation and Permeabilization: Wash the cells again. Resuspend in Fixation Buffer for 20 minutes at 4°C. Wash and then resuspend in Permeabilization Buffer for 15 minutes.
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Intracellular Staining: Add the fluorescently-conjugated anti-IL-17A antibody to the permeabilized cells. Incubate for 30 minutes at 4°C in the dark.
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Acquisition: Wash the cells twice with Permeabilization Buffer. Resuspend in FACS buffer and acquire the data on a flow cytometer.
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Analysis: Gate on live, single CD4+ lymphocytes and quantify the percentage of cells positive for IL-17A.
Visualizations
Signaling Pathway
Caption: Th17 differentiation signaling pathway enhanced by this compound.
Experimental Workflow
Caption: Experimental workflow for Th17 differentiation and analysis.
References
Troubleshooting & Optimization
ROR agonist-1 solubility and formulation issues
Welcome to the technical support center for ROR agonists. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered with ROR agonist solubility and formulation. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of synthetic ROR agonists?
A1: Synthetic ROR agonists are often highly lipophilic and exhibit poor aqueous solubility. They are generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. For example, the widely used RORα/γ agonist, SR1078, is soluble in both DMSO and ethanol up to 100 mM. It is crucial to consult the manufacturer's datasheet for the specific agonist you are using, as solubility can vary significantly between different compounds.
Q2: My ROR agonist is precipitating when I add it to my aqueous cell culture medium. What can I do?
A2: Precipitation in aqueous media is a common issue with lipophilic compounds like many ROR agonists. Here are several troubleshooting steps:
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Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤0.1%, as higher concentrations can be toxic to cells and also increase the likelihood of your compound precipitating when the local concentration of DMSO disperses.
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Serial Dilutions: Instead of adding a small volume of a very high concentration stock directly to your final volume of media, perform one or more intermediate dilution steps in your culture medium. This gradual decrease in solvent concentration can help maintain solubility.
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Pre-warming Media: Always use pre-warmed (typically 37°C) cell culture media for your dilutions. Adding a cold stock solution to warm media can cause the compound to crash out of solution.
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Vortexing/Mixing: Ensure thorough mixing immediately after adding the agonist to the media to promote rapid and uniform dispersion.
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Sonication: If precipitation persists, gentle sonication in a water bath can sometimes help to redissolve the compound. However, be mindful of potential compound degradation with excessive sonication.
Q3: How should I prepare a stock solution of my ROR agonist?
A3: ROR agonist stock solutions are typically prepared in 100% DMSO at a high concentration (e.g., 10-50 mM). Use fresh, anhydrous grade DMSO to avoid introducing water, which can compromise the long-term stability and solubility of the compound. After dissolving the compound completely, which may be aided by gentle warming or vortexing, it is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: What is the recommended storage condition for ROR agonist stock solutions?
A4: Stock solutions of ROR agonists in DMSO should be stored at -20°C or -80°C. When stored properly, these solutions are typically stable for up to 3 months at -20°C. Always refer to the manufacturer's recommendation for your specific compound.
Troubleshooting Guides
In Vitro Formulation Issues
| Problem | Possible Cause | Suggested Solution |
| Precipitation in Cell Culture Media | The compound's low aqueous solubility. | - Lower the final DMSO concentration.- Perform serial dilutions in pre-warmed media.- Ensure rapid mixing after addition. |
| High final concentration of the agonist. | - Test a lower concentration of the agonist if experimentally feasible. | |
| Inconsistent Experimental Results | Degradation of the agonist due to improper storage. | - Aliquot stock solutions to avoid freeze-thaw cycles.- Store stocks at -20°C or -80°C as recommended. |
| Incomplete dissolution of the stock solution. | - Visually inspect the stock solution for any particulate matter before use.- Gentle warming or sonication may aid complete dissolution. |
In Vivo Formulation Challenges
| Problem | Possible Cause | Suggested Solution |
| Precipitation or Phase Separation of Dosing Solution | Inappropriate vehicle composition for the lipophilic compound. | - Use a vehicle designed for lipophilic compounds. See the in vivo formulation protocols for SR1078 below for examples. |
| The compound is not fully dissolved during preparation. | - Prepare the formulation by adding co-solvents sequentially with thorough mixing at each step.- Gentle heating and/or sonication can aid dissolution. | |
| Poor Bioavailability | Low solubility in the gastrointestinal tract (for oral administration). | - Consider using a formulation with solubility enhancers like SBE-β-CD. |
| Rapid metabolism. | - Consult literature for the pharmacokinetic profile of your specific agonist. The route of administration may need to be adjusted. |
Quantitative Data Summary
Solubility of ROR Agonist SR1078
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 43.12 | 100 |
| Ethanol | 43.12 | 100 |
Data sourced from Tocris Bioscience.
Experimental Protocols
Protocol 1: In Vivo Formulation for SR1078 (Suspension)
This protocol yields a suspended solution suitable for oral or intraperitoneal injection.
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Prepare a 25.0 mg/mL stock solution of SR1078 in DMSO.
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For a 1 mL final volume, add 100 µL of the SR1078 stock solution to 400 µL of PEG300. Mix thoroughly.
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Add 50 µL of Tween-80 to the mixture and mix until uniform.
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Add 450 µL of saline (0.9% NaCl in ddH₂O) to bring the final volume to 1 mL.
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The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final concentration of SR1078 is 2.5 mg/mL.[1]
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Use ultrasonic treatment if necessary to ensure a uniform suspension. Prepare this formulation fresh on the day of use.[1]
Protocol 2: In Vivo Formulation for SR1078 (Clear Solution)
This protocol is designed to produce a clear solution for administration.
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Prepare a 25.0 mg/mL stock solution of SR1078 in DMSO.
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Prepare a 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) solution in saline. To do this, dissolve 2 g of SBE-β-CD powder in 10 mL of saline until the solution is clear. This solution can be stored at 4°C for up to one week.
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For a 1 mL final volume, add 100 µL of the 25.0 mg/mL SR1078 stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
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Mix thoroughly until a clear solution is obtained.
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The final vehicle composition is 10% DMSO and 90% (20% SBE-β-CD in Saline). This yields a clear solution with an SR1078 concentration of ≥ 2.5 mg/mL.
Visualizations
Caption: Non-canonical Wnt/ROR signaling pathway.
Caption: Workflow for preparing ROR agonist solutions for in vitro experiments.
Caption: Troubleshooting decision tree for ROR agonist precipitation.
References
ROR agonist-1 toxicity and side effect profile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity and side effect profile of ROR agonist-1. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary theoretical safety concerns associated with ROR agonists?
Based on the known functions of Retinoid-related Orphan Receptors (RORs) and the adverse event profiles of ROR modulators (primarily inverse agonists), the main theoretical safety concerns for ROR agonists include:
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Metabolic Dysregulation: RORα and RORγ are involved in regulating glucose and lipid metabolism. Agonist activity could potentially lead to unintended metabolic changes.
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Immunomodulation: RORγt is a key regulator of Th17 cell differentiation, which is crucial for inflammatory responses. While agonism might be desired for certain therapeutic effects like anti-cancer immunity, it could also potentially exacerbate or induce autoimmune-like conditions.
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Thymic Effects: RORγt is essential for the survival and maturation of thymocytes. Modulation of RORγt activity could theoretically impact thymic function. Preclinical studies with RORγt inverse agonists have reported thymic lymphomas.[1]
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Hepatotoxicity: The liver expresses both RORα and RORγ, which play roles in xenobiotic and endobiotic gene regulation. Drug-induced liver injury (DILI) is a general concern for many small molecules, and compounds targeting nuclear receptors are monitored closely for hepatic side effects. Liver enzyme elevations have been observed in human trials of RORγt inverse agonists.[1]
Q2: Is there any known toxicity data for the synthetic RORα/γ agonist, SR1078?
SR1078 is one of the first identified synthetic agonists for RORα and RORγ.[2][3][4] While it is primarily used as a research tool, some in vitro and in vivo dosage information is available. A safe dose for in vitro experiments has been reported as 5 μmol/L, and for in vivo studies in mice, a dose of 10 mg/kg has been used. Detailed public-facing toxicology studies are limited; however, it has been shown to induce the expression of ROR target genes in the liver, such as glucose-6-phosphatase and fibroblast growth factor 21. Researchers should perform their own dose-response and toxicity assessments for their specific experimental systems.
Q3: What adverse events have been observed in clinical trials of ROR modulators?
Clinical trials for ROR modulators have predominantly focused on RORγt inverse agonists for autoimmune diseases. These trials have faced challenges, with some being terminated due to safety signals. Notable adverse events include:
-
Liver Enzyme Elevations: Increased levels of liver enzymes in human subjects have been reported for some RORγt inverse agonists like VTP-43742.
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Thymic Lymphomas: Preclinical studies on the RORγt inverse agonist BMS-986251 revealed the development of thymic lymphomas in rodents.
While these findings are for inverse agonists, they highlight the thymus and liver as potential organs of interest for toxicity monitoring of any ROR modulator, including agonists.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Cell-Based Assays
Problem: You observe significant cell death in your cell line (e.g., HepG2, primary T-cells) after treatment with this compound, even at concentrations expected to be non-toxic.
Possible Causes & Troubleshooting Steps:
-
Compound Solubility and Aggregation:
-
Question: Is the agonist fully dissolved in the culture medium? Precipitated compound can cause non-specific cytotoxicity.
-
Action: Visually inspect the medium for precipitates. Determine the aqueous solubility of your agonist. Consider using a lower concentration or a different vehicle (e.g., DMSO, ethanol) at a final concentration non-toxic to your cells (typically <0.1% DMSO).
-
-
Off-Target Effects:
-
Question: Could the agonist be hitting other cellular targets leading to toxicity?
-
Action: Perform a counterscreen against a panel of other nuclear receptors or common off-targets to assess selectivity.
-
-
Cell Line Sensitivity:
-
Question: Is your specific cell line particularly sensitive to perturbations in the ROR pathway or to the chemical scaffold of the agonist?
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Action: Test the agonist on a different cell line that also expresses the target ROR isoform to see if the cytotoxicity is reproducible. Perform a dose-response curve to determine the EC50 for the desired activity and the CC50 for cytotoxicity to establish a therapeutic window.
-
Issue 2: In Vivo Study Shows Signs of Liver Injury
Problem: In a rodent study with this compound, you observe elevated serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
Possible Causes & Troubleshooting Steps:
-
Direct Hepatotoxicity:
-
Question: Is the this compound directly causing damage to hepatocytes?
-
Action:
-
Histopathology: Conduct a histopathological examination of liver tissue from treated animals to look for signs of necrosis, steatosis, or other morphological changes.
-
In Vitro Assessment: Use primary human hepatocytes or HepG2/HepaRG cells to assess for direct cytotoxicity, mitochondrial toxicity, and inhibition of bile salt efflux pumps.
-
-
-
Metabolic Activation:
-
Question: Is a metabolite of the this compound, rather than the parent compound, responsible for the liver injury?
-
Action: Perform metabolic stability assays using liver microsomes. If reactive metabolites are suspected, covalent binding studies can be conducted.
-
-
Immune-Mediated Liver Injury:
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Question: Is the agonist causing an immune response that targets the liver?
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Action: This is more complex to diagnose. Look for immune cell infiltration in the liver histology. Consider co-culture systems with hepatocytes and immune cells to investigate potential immune-mediated cytotoxicity.
-
Issue 3: Abnormal Thymus Size or Cellularity in Preclinical Models
Problem: Following chronic dosing with this compound in mice, you observe a significant change in thymus weight or a skewed ratio of thymocyte populations (e.g., CD4/CD8 double-positives).
Possible Causes & Troubleshooting Steps:
-
Disruption of Thymocyte Development:
-
Question: Is the ROR agonist interfering with the normal RORγt-dependent survival and maturation of thymocytes?
-
Action:
-
Flow Cytometry: Perform detailed flow cytometric analysis of thymocyte populations (Double Negative, Double Positive, CD4 Single Positive, CD8 Single Positive) to pinpoint the stage of development being affected.
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Apoptosis Assay: Isolate thymocytes from treated animals and perform an apoptosis assay (e.g., Annexin V/PI staining) to determine if there is an increase in cell death.
-
-
-
Hyperproliferation:
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Question: Is the agonist causing uncontrolled proliferation of a specific thymocyte subset?
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Action: Conduct proliferation assays (e.g., Ki-67 staining) on thymocyte populations from treated animals.
-
Quantitative Data Summary
Table 1: Reported Adverse Events for RORγt Inverse Agonists in Preclinical and Clinical Studies
| Compound | Study Type | Species | Observed Adverse Event | Reference |
| BMS-986251 | Preclinical | Rodent | Thymic Lymphomas | |
| VTP-43742 | Clinical (Human) | Human | Liver Enzyme Elevations |
Table 2: In Vitro and In Vivo Dosing Information for Synthetic RORα/γ Agonist SR1078
| Parameter | Value | System | Reference |
| In Vitro "Safe Dose" | 5 µmol/L | Cell-based assays | |
| In Vivo Dose | 10 mg/kg | Mouse |
Key Experimental Protocols
Protocol 1: In Vitro Nuclear Receptor Transactivation Assay for Agonist Activity and Cytotoxicity
This protocol is designed to quantify the agonist activity of a test compound on a specific ROR isoform and simultaneously assess its cytotoxicity.
Methodology:
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Cell Line: Use a reporter cell line (e.g., HEK293T) engineered to express the full-length ROR isoform of interest and a reporter gene (e.g., firefly luciferase) under the control of a ROR response element (RORE).
-
Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Dosing: Prepare serial dilutions of the this compound in the appropriate vehicle (e.g., DMSO). Add the diluted compound to the cells. Include a vehicle-only control and a positive control agonist if available.
-
Incubation: Incubate the cells for 24-48 hours.
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Luminometry (Agonist Activity): Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer. The relative light units (RLU) correlate with the level of ROR activation.
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Cytotoxicity Assay: After measuring luminescence, or in a parallel plate, add a cytotoxicity reagent (e.g., CellTiter-Glo®, which measures ATP content) to assess cell viability.
-
Data Analysis: Plot the RLU and cell viability against the compound concentration to determine the EC50 (potency) and CC50 (cytotoxicity), respectively.
Protocol 2: In Vivo Acute Systemic Toxicity Study in Rodents
This protocol provides a general framework for an acute toxicity study to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
Methodology:
-
Animal Model: Use a standard rodent model, such as C57BL/6 mice or Sprague-Dawley rats (8-10 weeks old, mixed-sex groups).
-
Dose Formulation: Prepare the this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
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Dosing Regimen: Administer a single dose of the agonist to several dose groups (e.g., 3-5 groups with 3-5 animals per sex per group). Include a vehicle control group. Doses should be selected based on in vitro potency and any preliminary range-finding studies.
-
Clinical Observations: Monitor the animals for clinical signs of toxicity (e.g., changes in behavior, posture, breathing, weight loss) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14 days.
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Endpoint Analysis:
-
At the end of the study (or if humane endpoints are reached), euthanize the animals.
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Blood Collection: Collect blood for complete blood count (CBC) and serum chemistry analysis (including ALT, AST, bilirubin, creatinine).
-
Necropsy: Perform a gross necropsy, examining all major organs and tissues. Record organ weights (liver, thymus, spleen, kidneys, etc.).
-
Histopathology: Collect major organs for histopathological examination.
-
-
Data Analysis: Analyze the data to identify any dose-dependent toxic effects and determine the No Observed Adverse Effect Level (NOAEL) and the MTD.
Visualizations
Caption: ROR agonist signaling pathway.
Caption: General workflow for toxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of SR1078, a synthetic agonist for the orphan nuclear receptors RORα and RORγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, SR1078 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing ROR Agonist-1 Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of ROR agonist-1.
Important Note on "this compound": Initial research indicates that the specific compound frequently referred to as "this compound" is characterized in scientific literature and by chemical suppliers as a potent inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2), rather than an agonist. This is a critical distinction, as agonists and inverse agonists have opposing effects on receptor activity. This guide will proceed by addressing the user's core request on how to improve the bioavailability of a generic ROR agonist, using principles applicable to small molecule ROR modulators.
Frequently Asked Questions (FAQs)
Q1: Why do ROR agonists often exhibit low oral bioavailability?
ROR agonists are typically lipophilic (fat-loving) small molecules designed to bind to the hydrophobic ligand-binding domain of the ROR nuclear receptor.[1] This lipophilicity often leads to poor aqueous solubility, which is a primary barrier to absorption in the gastrointestinal (GI) tract.[1] Furthermore, these compounds can be susceptible to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.[1]
Q2: What are the primary strategies to improve the oral bioavailability of a poorly soluble ROR agonist?
The main objective is to enhance the dissolution rate and/or apparent solubility of the compound in the GI fluids. Key formulation and chemical strategies include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the ROR agonist in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.[1]
-
Lipid-Based Formulations: Dissolving the lipophilic ROR agonist in a lipid-based vehicle can improve absorption by facilitating its transport through the lymphatic system, which can help bypass first-pass metabolism.[1]
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Particle Size Reduction: Decreasing the particle size of the ROR agonist through techniques like micronization or nanocrystallization increases the surface area for dissolution.
-
Prodrugs: Chemical modification of the ROR agonist to create a more soluble or permeable prodrug that is converted to the active form in the body can be an effective strategy.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low in vivo exposure despite good in vitro potency | Poor oral bioavailability due to low solubility and/or high first-pass metabolism. | 1. Characterize the physicochemical properties of your ROR agonist (solubility, permeability).2. Formulate the compound using enabling technologies such as amorphous solid dispersions or lipid-based formulations.3. Conduct in vivo pharmacokinetic studies with the new formulations to assess changes in exposure. |
| High variability in pharmacokinetic data between subjects | Inconsistent dissolution and absorption of the crystalline compound. Food effects can also contribute to variability. | 1. Employ a formulation strategy that improves dissolution rate and consistency, such as an amorphous solid dispersion.2. For lipid-based formulations, ensure the system is robust to dilution in the GI tract.3. Standardize feeding protocols in animal studies to minimize food-related variability. |
| Recrystallization of the amorphous solid dispersion (ASD) during storage or dissolution | The amorphous form is thermodynamically unstable. Improper polymer selection or high drug loading can lead to recrystallization. | 1. Screen different polymers to find one with good miscibility with your ROR agonist.2. Optimize the drug loading to ensure the drug remains amorphous.3. Store the ASD under controlled temperature and humidity conditions. |
| Precipitation of the ROR agonist from a lipid-based formulation upon dilution in the GI tract | The formulation is not robust enough to maintain the drug in a solubilized state upon encountering the aqueous environment of the gut. | 1. Increase the concentration of surfactants and co-solvents in the formulation.2. Select oils and surfactants that have a higher solubilization capacity for your ROR agonist.3. Perform in vitro dispersion tests in simulated gastric and intestinal fluids to assess formulation stability. |
Data Presentation: Strategies for Bioavailability Enhancement
The following table summarizes hypothetical quantitative data for a generic this compound, illustrating the potential improvements in key pharmacokinetic (PK) parameters following different formulation strategies.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| Crystalline Drug (Aqueous Suspension) | 10 | 50 | 2 | 200 | 5 |
| Amorphous Solid Dispersion | 10 | 250 | 1 | 1200 | 30 |
| Lipid-Based Formulation | 10 | 200 | 1.5 | 1000 | 25 |
| Micronized Suspension | 10 | 100 | 1.5 | 500 | 12.5 |
This is representative data to illustrate the potential impact of different formulations. Actual results will vary depending on the specific ROR agonist and formulation composition.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
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Solution Preparation: Dissolve the ROR agonist and a suitable polymer (e.g., PVPVA, HPMCAS) in a common solvent (e.g., ethanol, acetone) to create a solution with a specific drug-to-polymer ratio (e.g., 20% drug loading).
-
Spray Drying:
-
Set the inlet temperature of the spray dryer (e.g., 80-120°C).
-
Adjust the solution feed rate and atomization gas flow to ensure efficient solvent evaporation and particle formation.
-
Collect the spray-dried powder from the cyclone.
-
-
Secondary Drying: Dry the collected powder in a vacuum oven to remove residual solvent.
-
Characterization:
-
Confirm the amorphous nature of the dispersion using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Assess the dissolution properties of the ASD compared to the crystalline drug in a relevant buffer system.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Dosing:
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Fast the mice overnight prior to dosing.
-
Administer the ROR agonist formulation orally via gavage at a predetermined dose.
-
Include a control group receiving the vehicle alone.
-
-
Blood Sampling:
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Collect sparse blood samples from a small number of mice at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing. Serial bleeding from the same animal can also be performed if the sample volume is small.
-
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis:
-
Quantify the concentration of the ROR agonist in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key PK parameters (Cmax, Tmax, AUC) using appropriate software.
-
To determine absolute bioavailability, a separate group of mice should be dosed intravenously with the ROR agonist.
-
Visualizations
ROR Agonist Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow for Improving Oral Bioavailability
Caption: Experimental workflow for enhancing bioavailability.
References
ROR agonist-1 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of ROR agonists in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is "ROR agonist-1" and what is its stability in cell culture media?
A: It is crucial to clarify that "this compound" sold by some suppliers is described as a potent inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor C2 (RORC2), not a traditional agonist.[1] There is currently no publicly available data on the specific stability of this compound in cell culture media. The stability of any small molecule, including ROR modulators, can be influenced by several factors in the experimental environment.
Q2: What are the primary factors that can influence the stability of a ROR agonist in cell culture media?
A: The stability of a ROR agonist in cell culture media can be affected by a combination of factors:
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Temperature: Standard cell culture incubator conditions of 37°C can accelerate the degradation of thermally labile compounds.
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pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation pathways of certain chemical structures.
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Media Components: Components within the media, such as serum proteins, amino acids (e.g., cysteine), and vitamins, can interact with or degrade the compound.
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Enzymatic Degradation: If using conditioned media or in the presence of cells, secreted enzymes may metabolize the agonist.
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Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.
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Adsorption to Plastics: Hydrophobic compounds may adsorb to the surface of plastic labware, reducing the effective concentration in the media.
Q3: My ROR agonist is not showing the expected activity in my cell-based assay. What are the possible reasons?
A: There are several potential reasons for a lack of activity:
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Compound Instability: The agonist may be degrading in the cell culture media over the course of the experiment.
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Incorrect Compound Identity or Purity: Ensure the compound is what it is claimed to be and has high purity. As noted, "this compound" is an inverse agonist for RORC2.[1]
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Sub-optimal Concentration: The concentration used may be too low to elicit a response.
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Cell Line and Receptor Expression: The cell line used may not express the target ROR isoform (RORα, RORβ, or RORγ) at sufficient levels.
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Assay-Specific Issues: The assay readout may not be sensitive enough, or the endpoint may not be appropriate for the expected biological effect of the ROR agonist.
Q4: How can I determine the stability of my ROR agonist in my specific cell culture system?
A: The most reliable method is to perform an experimental stability study. This typically involves incubating the ROR agonist in your cell culture medium at 37°C and measuring its concentration at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The concentration is typically quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Troubleshooting Guides
Issue 1: Inconsistent or No Agonist Activity
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Perform a stability study of the agonist in your specific cell culture medium using HPLC or LC-MS. If unstable, consider shorter incubation times, replenishing the compound during the experiment, or using a more stable analog if available. |
| Incorrect Compound | Verify the identity and activity of your compound. For example, "this compound" is an inverse agonist of RORC2.[1] Ensure you are using the correct modulator for your experimental goals. |
| Low Receptor Expression | Confirm the expression of the target ROR isoform (RORα, RORβ, or RORγ) in your cell line using qPCR or Western blot. |
| Precipitation of Compound | Visually inspect the media for any precipitate after adding the compound. Determine the aqueous solubility of the compound in your media. If solubility is an issue, consider using a lower concentration or a different solvent for the stock solution (ensure final solvent concentration is non-toxic to cells, typically <0.1% for DMSO). |
Issue 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Compound Dosing | Prepare a fresh dilution series of the agonist from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Adsorption to Labware | Consider using low-adhesion microplates or glassware. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help for some compounds. |
| Cellular Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range. |
Quantitative Data Summary
Since specific stability data for "this compound" is not publicly available, the following table serves as a template for how to present such data once generated experimentally.
Table 1: Stability of a Hypothetical ROR Agonist in Cell Culture Media at 37°C
| Time (Hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.5 | 95% |
| 4 | 8.8 | 88% |
| 8 | 7.5 | 75% |
| 24 | 4.2 | 42% |
| 48 | 1.5 | 15% |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay in Cell Culture Media
Objective: To determine the chemical stability of a ROR agonist in a specific cell culture medium over time.
Materials:
-
ROR agonist of interest
-
Appropriate solvent for stock solution (e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or 96-well deep-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Acetonitrile or methanol for protein precipitation
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of the ROR agonist (e.g., 10 mM) in a suitable solvent like DMSO.
-
Spike the Media: Dilute the stock solution into pre-warmed cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is low (e.g., <0.1% DMSO).
-
Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as your T=0 reference.
-
Incubation: Incubate the remaining spiked media at 37°C in a 5% CO2 incubator.
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the incubated media.
-
Sample Processing: For each aliquot (including T=0), precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to HPLC vials and analyze using a validated HPLC method to determine the peak area of the parent compound.
-
Data Calculation: Calculate the percentage of the ROR agonist remaining at each time point relative to the T=0 sample.
Visualizations
References
Troubleshooting low efficacy of ROR agonist-1 in experiments
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers address low efficacy issues when working with ROR agonist-1.
Frequently Asked Questions (FAQs)
Q1: I'm observing no effect, or even an inverse agonistic effect, with a compound labeled "this compound." What could be the cause?
A1: This is a critical first check. There is a commercially available compound (HY-128353) marketed as "this compound" which is, in fact, a potent inverse agonist of RORC2 (RORγ).[1] It is crucial to verify the identity and mechanism of action of your specific compound from the supplier's technical data sheet. If you intended to use an agonist, you may have inadvertently purchased an inverse agonist, which would explain the inhibitory effects.
Q2: What is the general mechanism of action for a true ROR agonist?
A2: Retinoic acid receptor-related orphan receptor (ROR) agonists are small molecules that bind to the ligand-binding domain (LBD) of the ROR protein. This binding event stabilizes the conformation of a key region called helix 12 (H12), promoting the recruitment of coactivator proteins.[2][3] The ROR-coactivator complex then binds to ROR Response Elements (ROREs) on the DNA to enhance the transcription of target genes, such as those involved in immune responses like IL-17.[4][5]
Q3: My ROR agonist shows very high basal activity in my cell-based assay, making it difficult to see an agonistic effect. Is this normal?
A3: Yes, this is a known characteristic of RORs. They are often constitutively active, meaning they can be in an active conformation and drive transcription even in the absence of an exogenous ligand. This high basal activity can narrow the dynamic range of your assay. To address this, consider using a lower amount of transfected ROR expression plasmid in a reporter assay or using cell lines with lower endogenous ROR expression.
Troubleshooting Guide: Low Efficacy & Potency
If you have confirmed you are using a true agonist but are observing lower-than-expected efficacy, consult the following troubleshooting guide.
Issue 1: Compound-Related Problems
Q: How can I be sure my compound is active and available to the target?
A: Issues with the compound itself are a common source of experimental failure.
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Solubility: this compound may have limited solubility in aqueous media. Poor solubility means the effective concentration in your assay is much lower than the nominal concentration.
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Recommendation: Prepare high-concentration stock solutions in an appropriate organic solvent (e.g., DMSO). When diluting into aqueous assay media, ensure the final solvent concentration is low (typically <0.5%) and does not precipitate. Visually inspect for any precipitation after dilution.
-
-
Stability: The compound may degrade over time, especially when exposed to light, repeated freeze-thaw cycles, or certain components in the cell culture media.
-
Recommendation: Aliquot your stock solution upon receipt to minimize freeze-thaw cycles. Store protected from light. Prepare fresh dilutions for each experiment.
-
-
Purity: Impurities in the compound stock can interfere with the assay or have off-target effects.
-
Recommendation: Use high-purity compounds (>98%) from a reputable supplier. Verify purity via the certificate of analysis if available.
-
Issue 2: Experimental System & Assay Design
Q: My compound seems fine. Could the issue be with my cell line or assay setup?
A: Yes, the biological system and assay protocol are critical for success.
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Cell Line Viability: The compound or the solvent (e.g., DMSO) may be toxic to your cells at the concentrations tested, leading to a drop in signal that can be misinterpreted as low efficacy.
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Recommendation: Perform a cell viability assay (e.g., MTS or CellTiter-Glo®) in parallel with your functional assay, using the same compound concentrations and incubation times.
-
-
ROR Expression Levels: The cell line used must express the target ROR isoform (RORα, RORβ, or RORγ). Low or absent receptor expression will result in no response.
-
Recommendation: Verify ROR isoform expression in your chosen cell line via qRT-PCR or Western blot. For reporter assays, ensure successful transfection of the ROR expression plasmid.
-
-
Assay Kinetics: The chosen incubation time may not be optimal for observing a response.
-
Recommendation: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period for maximal target gene expression or reporter activity.
-
-
Off-Target Effects: The compound could be interacting with other cellular targets, leading to unintended consequences that mask the desired agonistic effect.
-
Recommendation: Use multiple, distinct assays to confirm activity (e.g., a reporter assay and a target gene expression assay). Include appropriate positive and negative controls to ensure assay specificity.
-
Troubleshooting Summary Table
| Potential Cause | Recommended Check | Suggested Solution |
| Incorrect Compound | Verify the compound's mechanism of action (agonist vs. inverse agonist) from the supplier's datasheet. | Purchase a validated ROR agonist from a reputable source if the current compound is incorrect. |
| Poor Solubility | Visually inspect for precipitation after diluting into assay media. Perform a solubility test if necessary. | Prepare fresh dilutions. Use a sonicator to aid dissolution. Ensure final solvent concentration is minimal. |
| Compound Instability | Review storage conditions and handling procedures. | Aliquot stock solutions. Protect from light. Avoid repeated freeze-thaw cycles. |
| Cell Toxicity | Run a parallel cell viability assay (e.g., MTS, CTG). | Lower the compound concentration. Reduce the final solvent (e.g., DMSO) concentration. |
| Low ROR Expression | Confirm ROR mRNA or protein levels in the cell line (qPCR, Western Blot). | Use a cell line with known high expression of the target ROR isoform or transfect with a ROR expression vector. |
| Suboptimal Kinetics | Perform a time-course experiment (e.g., 6-48 hours). | Adjust the incubation time based on the time-course results to capture the peak response. |
| High Basal Activity | Check the signal of vehicle-treated control wells. | Optimize the reporter assay by titrating the amount of transfected ROR plasmid. Use a cell line with lower endogenous ROR. |
Visualized Guides and Protocols
ROR Agonist Signaling Pathway
The diagram below illustrates the molecular mechanism of action for a typical ROR agonist.
Caption: Mechanism of ROR agonist-induced gene transcription.
Troubleshooting Flowchart for Low Efficacy
Use this decision tree to systematically diagnose the cause of low efficacy in your experiment.
Caption: A decision tree for troubleshooting low ROR agonist efficacy.
Detailed Experimental Protocols
Protocol 1: RORE-Driven Luciferase Reporter Assay
This assay measures the ability of this compound to activate transcription from a ROR-responsive promoter.
Materials:
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HEK293T cells
-
DMEM with 10% FBS
-
Opti-MEM
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Transfection reagent (e.g., Lipofectamine 3000)
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Expression plasmid for full-length RORγ (or other isoform)
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Luciferase reporter plasmid with ROREs upstream of the firefly luciferase gene (e.g., pGL4.27[luc2P/RORE/Hygro])
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Control plasmid expressing Renilla luciferase (e.g., pRL-TK)
-
This compound and a known positive control agonist
-
DMSO (vehicle)
-
White, opaque 96-well cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well white plate at a density of 1.5 - 2.0 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂).
-
Transfection:
-
Prepare a DNA master mix in Opti-MEM containing the RORγ expression plasmid, the RORE-firefly luciferase reporter, and the Renilla luciferase control plasmid. A suggested ratio is 10:10:1 (ROR:RORE-Luc:Renilla).
-
Prepare the transfection reagent according to the manufacturer's protocol.
-
Combine the DNA mix and transfection reagent, incubate, and add 20 µL of the complex to each well.
-
Incubate for 18-24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and positive control in assay medium (e.g., DMEM with 0.5% charcoal-stripped FBS).
-
Carefully remove the transfection medium from the cells and replace it with 90 µL of assay medium.
-
Add 10 µL of the 10x compound dilutions to the respective wells. Include vehicle-only (DMSO) wells as a negative control.
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Remove the medium and add 20-50 µL of lysis buffer to each well.
-
Following the manufacturer's protocol for the dual-luciferase system, add the firefly luciferase substrate and measure luminescence.
-
Add the Stop & Glo® reagent (or equivalent) to quench the firefly signal and activate the Renilla signal. Measure Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.
-
Plot the normalized response against the log of the agonist concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC₅₀ and Emax values.
-
Protocol 2: this compound Experimental Workflow
Caption: A typical experimental workflow for assessing this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation [mdpi.com]
- 4. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action of RORs and Their Ligands in (Patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ROR Agonist-1 & Th17 Differentiation
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with ROR agonist-1 failing to induce Th17 differentiation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a ROR agonist in Th17 differentiation?
A ROR agonist is a compound that binds to and activates the Retinoic acid-related Orphan Receptor gamma t (RORγt). RORγt is the master transcription factor essential for the differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells[1][2][3]. By activating RORγt, the agonist promotes the transcription of genes that define the Th17 lineage, most notably Interleukin-17A (IL-17A) and IL-17F[2][4]. Naturally occurring oxysterols have been identified as endogenous RORγt agonists.
Q2: What are the key markers to confirm successful Th17 differentiation?
Successful Th17 differentiation is typically assessed by measuring the expression of specific intracellular cytokines and transcription factors. The primary markers include:
-
RORγt: The master transcription factor for Th17 cells.
-
IL-17A/IL-17F: The signature cytokines produced by Th17 cells.
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IL-22: Another cytokine often co-expressed by Th17 cells.
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IL-23 Receptor (IL-23R): Its expression is upregulated during Th17 differentiation and is crucial for the stabilization and expansion of the Th17 phenotype.
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CCR6: A chemokine receptor often expressed on the surface of Th17 cells.
These markers can be quantified using techniques like flow cytometry, quantitative PCR (qPCR), and ELISA.
Q3: What is the expected outcome of using a functional ROR agonist in a Th17 differentiation assay?
A functional ROR agonist should enhance the differentiation of naive CD4+ T cells into Th17 cells, particularly under suboptimal polarizing conditions. This enhancement would be observed as a statistically significant increase in the percentage of IL-17A-producing cells and/or an upregulation of RORγt, Il17a, Il17f, and Il23r gene expression compared to a vehicle control.
Troubleshooting Guide: this compound Fails to Induce Th17 Differentiation
Problem: I've treated my naive CD4+ T cells with this compound under Th17 polarizing conditions, but I am not observing an increase in Th17 differentiation compared to my vehicle control.
This is a common issue that can arise from a variety of factors, ranging from reagent integrity to the specifics of the experimental protocol. The following steps will help you systematically troubleshoot the problem.
Step 1: Verify Reagent and Cell Quality
Q1.1: Is your this compound stock solution correctly prepared and stored?
-
Concentration Verification: Double-check the initial weighing and calculations for your stock solution. If possible, verify the concentration using a spectrophotometer if the compound has a known extinction coefficient.
-
Solubility: Ensure the agonist is fully dissolved in the recommended solvent (e.g., DMSO). Precipitate in the stock solution will lead to inaccurate final concentrations.
-
Storage and Stability: ROR agonists can be sensitive to light, temperature, and freeze-thaw cycles. Store aliquots at -80°C to minimize degradation. Avoid repeated freeze-thaws. When in doubt, prepare a fresh stock solution.
Q1.2: Are your naive CD4+ T cells of high purity and viability?
-
Purity Check: The purity of the isolated naive CD4+ T cells (CD4+CD62L+CD44-) should be >95% as assessed by flow cytometry. Contamination with other cell types can inhibit or alter the differentiation process.
-
Viability: Cell viability should be >95% post-isolation. Low viability will lead to poor differentiation efficiency. Use a viability dye like Trypan Blue or a fixable viability stain for flow cytometry.
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Cell Source: Ensure the mouse strain (e.g., C57BL/6) is appropriate and that the animals are healthy and within the recommended age range (typically 6-12 weeks).
Step 2: Scrutinize the Experimental Protocol
Q2.1: Is your T cell activation protocol working effectively?
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Plate Coating: In vitro T cell activation, a crucial first step, is often achieved with plate-bound anti-CD3 and soluble anti-CD28 antibodies. Ensure the anti-CD3 antibody is coated on a high-protein-binding plate at the correct concentration and for a sufficient amount of time (e.g., 2-4 hours at 37°C or overnight at 4°C). Uneven coating can lead to variable activation.
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Antibody Concentrations: The concentrations of both anti-CD3 and anti-CD28 are critical. Use concentrations that have been optimized in your lab or are widely cited in the literature.
-
Activation Check: A successful activation should result in visible cell clustering and proliferation within 48-72 hours. You can also measure early activation markers like CD69 or CD25 by flow cytometry at 24 hours.
Q2.2: Is your Th17 polarizing cytokine cocktail optimal?
-
Essential Cytokines: For murine Th17 differentiation, the combination of TGF-β and IL-6 is essential to initiate the process. IL-23 is not required for initial differentiation but is critical for the expansion and stabilization of pathogenic Th17 cells. IL-1β can also enhance differentiation.
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Neutralizing Antibodies: It is crucial to include neutralizing antibodies against IL-4 and IFN-γ in the culture medium. These antibodies prevent the differentiation of naive cells into Th2 and Th1 subsets, respectively, which can otherwise dominate the culture.
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Cytokine Bioactivity: Cytokines lose activity over time, even when stored correctly. Verify the activity of your cytokine stocks. If they are old, test them in a separate bioassay or purchase new lots.
Q2.3: Are you using the correct concentration of your ROR agonist?
-
Dose-Response Curve: The effect of a ROR agonist is dose-dependent. If you are using a single concentration, you may be outside the optimal window. It is essential to perform a dose-response experiment (e.g., from 0.1 µM to 10 µM) to determine the EC50 (half-maximal effective concentration) for your specific agonist and experimental setup.
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Agonist Potency: Not all agonists are created equal. Some are partial agonists, while others are full agonists. Your this compound may require higher concentrations to see an effect compared to other known agonists.
Step 3: Evaluate Data Analysis and Controls
Q3.1: How and when are you measuring Th17 differentiation?
-
Timing: The kinetics of Th17 differentiation are important. Peak IL-17A expression is typically observed between day 3 and day 5 of culture. Analyzing too early or too late might miss the optimal window.
-
Restimulation for Cytokine Staining: For intracellular cytokine staining by flow cytometry, cells must be restimulated for 4-6 hours with agents like PMA and Ionomycin, in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). Without this step, intracellular cytokine levels will be too low to detect.
-
Method of Detection:
-
Flow Cytometry: Allows for single-cell analysis and is the gold standard for quantifying the percentage of IL-17A+ and RORγt+ cells within the CD4+ population.
-
qPCR: Measures mRNA expression levels of key genes (Rorc, Il17a, Il17f, Il23r). This is a sensitive method to detect early changes in the differentiation program.
-
ELISA: Measures the concentration of secreted IL-17A in the culture supernatant. This provides a measure of the overall cytokine production by the cell population.
-
Q3.2: What do your positive and negative controls show?
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Negative Control (Vehicle): This is your baseline. You should see a certain level of Th17 differentiation induced by the cytokine cocktail alone.
-
Positive Control (Th17 condition): A culture with the full polarizing cocktail (TGF-β, IL-6, anti-IFN-γ, anti-IL-4) but without the agonist. This confirms your basic differentiation protocol is working.
-
Positive Agonist Control: If possible, include a well-characterized, commercially available RORγt agonist as a positive control. If this known agonist works but yours does not, the issue is likely with your this compound compound.
-
Th0 Control: A culture with only anti-CD3/CD28 stimulation and no polarizing cytokines. This should show minimal to no Th17 differentiation and serves as a baseline for T cell activation.
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for Mouse Naive CD4+ T Cell Differentiation into Th17 Cells
| Reagent | Recommended Concentration | Purpose |
| Plate-Bound Anti-CD3 | 1-5 µg/mL | T-Cell Receptor (TCR) stimulation |
| Soluble Anti-CD28 | 1-2 µg/mL | Co-stimulation |
| TGF-β1 | 1-5 ng/mL | Th17 Polarization |
| IL-6 | 20-50 ng/mL | Th17 Polarization |
| IL-23 | 10-20 ng/mL | Th17 Stabilization/Expansion |
| IL-1β | 10-20 ng/mL | Th17 Enhancement |
| Anti-IFN-γ | 10 µg/mL | Block Th1 Differentiation |
| Anti-IL-4 | 10 µg/mL | Block Th2 Differentiation |
Note: These concentrations are starting points and should be optimized for your specific experimental system.
Table 2: Expected Outcomes in a Th17 Differentiation Assay (Day 4-5)
| Condition | % IL-17A+ Cells (Flow Cytometry) | Il17a mRNA Fold Change (qPCR vs. Th0) |
| Th0 (Activation only) | < 1% | 1x (Baseline) |
| Th17 (Cytokine Cocktail) | 20-60% | 100-1000x |
| Th17 + Functional ROR Agonist | 30-80% (or higher) | >1000x |
Note: These values are approximate and can vary significantly based on mouse strain, cell purity, and specific protocol details.
Mandatory Visualizations
References
- 1. RORγt represses Th17 cell IL-10 production to maintain their pathogenicity in inducing intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 3. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]
- 4. rupress.org [rupress.org]
ROR agonist-1 storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of the ROR agonist, SR1078.
Frequently Asked Questions (FAQs)
Q1: What is SR1078 and what is its mechanism of action?
SR1078 is a synthetic agonist for the Retinoic Acid Receptor-related Orphan Receptors alpha (RORα) and gamma (RORγ)[1][2][3][4]. It functions by directly binding to the ligand-binding domain of these nuclear receptors[1]. This binding induces a conformational change that promotes the recruitment of co-activator proteins, leading to the transcriptional activation of ROR target genes.
Q2: What are the recommended storage and handling conditions for SR1078?
Proper storage and handling are crucial to maintain the stability and activity of SR1078.
-
Powder: Store the solid compound at -20°C for up to three years.
-
Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or at -20°C for up to six months.
Q3: How should I reconstitute SR1078?
SR1078 is soluble in DMSO and ethanol up to 100 mM. For cell-based assays, a common stock solution concentration is 10 mM in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate mass of SR1078 in the calculated volume of DMSO. Ensure the compound is fully dissolved by gentle vortexing.
Q4: Is SR1078 selective for specific ROR isoforms?
SR1078 is a dual agonist for RORα and RORγ. It has been shown to have no significant activity on other nuclear receptors such as FXR, LXRα, and LXRβ.
Quantitative Data Summary
The following table summarizes key quantitative data for SR1078.
| Parameter | Value | Species/Cell Line | Reference |
| IC50 | 1-3 µM | Not specified | |
| EC50 (RORγt) | 800 nM | Not specified | |
| In Vitro Activity | 10 µM stimulates transcription | HEK293 cells | |
| In Vivo Activity | 10 mg/kg (i.p.) | Mice | |
| Plasma Concentration | 3.6 µM (1h post 10 mg/kg i.p.) | Mice | |
| Brain Concentration | ~100 nM (2h post 10 mg/kg i.p.) | Mice |
ROR Agonist (SR1078) Signaling Pathway
Activation of RORα/γ by SR1078 initiates a cascade of events leading to the transcription of target genes. The binding of SR1078 to the ligand-binding domain of RORα or RORγ causes a conformational change in the receptor. This altered conformation facilitates the dissociation of co-repressor proteins and the recruitment of co-activator complexes. The ROR/co-activator complex then binds to ROR Response Elements (ROREs) in the promoter regions of target genes, initiating their transcription.
References
Validation & Comparative
Validating ROR Agonist-1 Activity: A Comparative Guide for Researchers
For researchers and drug development professionals, rigorously validating the activity of a novel ROR (Retinoic acid receptor-related orphan receptor) agonist is a critical step. This guide provides a comparative framework for assessing the performance of a test ROR agonist, herein referred to as ROR Agonist-1, against established control compounds. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying signaling pathways and experimental workflows.
Comparative Analysis of ROR Modulators
To objectively evaluate the potency and efficacy of this compound, its performance should be benchmarked against well-characterized ROR agonists and inverse agonists/antagonists. The following tables summarize the reported activities of several common control compounds.
| ROR Agonists | Reported Activity (EC50/IC50/Ki) | Target Specificity | Reference |
| SR1078 | EC50: ~2-5 µM in reporter assays | RORα/γ Agonist | [1][2] |
| Cintirorgon (LYC-55716) | Phase I clinical trials demonstrated pathway engagement | Selective RORγ Agonist | [3][4][5] |
| SR0987 | EC50: ~800 nM in reporter gene assay | RORγt Agonist |
| ROR Inverse Agonists/Antagonists | Reported Activity (EC50/IC50/Ki) | Target Specificity | Reference |
| T0901317 | Ki: 132 nM (RORα), 51 nM (RORγ) | Dual RORα/γ Inverse Agonist (also LXR/FXR agonist) | |
| SR1001 | Ki: 172 nM (RORα), 111 nM (RORγ) | Selective RORα/γ Inverse Agonist | |
| SR2211 | IC50: ~320 nM | Selective RORγ Inverse Agonist | |
| GSK805 | pIC50: 8.4 (RORγ) | RORγt Inhibitor | |
| XY018 | EC50: 190 nM | RORγ Antagonist |
ROR Signaling Pathway
ROR agonists typically function by binding to the ligand-binding domain (LBD) of the ROR nuclear receptor. This induces a conformational change that promotes the recruitment of coactivator proteins, leading to the transcriptional activation of target genes. Conversely, inverse agonists stabilize a conformation that favors the recruitment of corepressors, thereby repressing gene transcription. A key downstream target of RORγt, particularly in Th17 cells, is the gene encoding for Interleukin-17A (IL-17A), a pro-inflammatory cytokine.
Caption: ROR Agonist Signaling Pathway.
Experimental Workflow for ROR Agonist Validation
A typical workflow for validating a novel ROR agonist involves a series of in vitro assays to confirm its mechanism of action and functional effects. This multi-step process ensures a comprehensive evaluation of the compound's activity.
Caption: Experimental Workflow for ROR Agonist Validation.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments involved in validating ROR agonist activity.
Luciferase Reporter Gene Assay
This assay is a primary screen to determine if this compound can activate ROR-mediated transcription.
a. Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in a 96-well plate at a density of 1.5 x 10^4 cells per well, 24 hours prior to transfection.
-
Co-transfect cells using a suitable transfection reagent (e.g., Lipofectamine 2000) with:
-
An expression vector for full-length ROR (e.g., RORγ).
-
A luciferase reporter plasmid containing ROR response elements (ROREs) upstream of the luciferase gene (e.g., pGL4 containing a 5xRORE).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
b. Compound Treatment:
-
16 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound, a known ROR agonist (e.g., SR1078) as a positive control, a known ROR inverse agonist (e.g., T0901317) as a negative control, and a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 24 hours.
c. Luciferase Activity Measurement:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay directly measures the ability of this compound to promote the interaction between the ROR LBD and a coactivator peptide.
a. Reagents and Plate Setup:
-
Use a purified, GST-tagged ROR LBD protein.
-
Use a fluorescently labeled (e.g., fluorescein) coactivator peptide containing an LXXLL motif (e.g., from SRC2-2).
-
Use a terbium-labeled anti-GST antibody as the FRET donor.
-
Prepare a 384-well low-volume black plate.
b. Assay Procedure:
-
Add serial dilutions of this compound, positive control agonist, negative control inverse agonist, and vehicle to the wells.
-
Add the GST-ROR LBD to all wells.
-
Add a pre-mixed solution of the fluorescein-labeled coactivator peptide and the terbium-labeled anti-GST antibody.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
c. Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at ~340 nm, emission at ~520 nm for fluorescein and ~490 nm for terbium).
-
Calculate the emission ratio (520 nm / 490 nm).
-
Plot the emission ratio against the compound concentration to determine the EC50 for agonist-induced coactivator recruitment.
Th17 Cell Differentiation and IL-17A Expression Analysis
This assay assesses the functional consequence of ROR agonist activity in a physiologically relevant cell type.
a. Naïve CD4+ T Cell Isolation and Differentiation:
-
Isolate naïve CD4+ T cells from mouse splenocytes or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Culture the naïve CD4+ T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Induce Th17 differentiation by adding a cytokine cocktail (e.g., IL-6 and TGF-β) to the culture medium.
-
Simultaneously treat the cells with serial dilutions of this compound, control compounds, and vehicle.
-
Culture the cells for 3-4 days.
b. Quantitative PCR (qPCR) for IL-17A mRNA:
-
After the differentiation period, harvest the cells and extract total RNA.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for IL-17A and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analyze the relative expression of IL-17A mRNA using the ΔΔCt method.
c. Western Blot for ROR Target Proteins:
-
For protein-level analysis, lyse the differentiated Th17 cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for a downstream target of ROR signaling (e.g., IL-17A or RORγt itself).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
References
- 1. researchgate.net [researchgate.net]
- 2. RAR-related orphan receptor gamma - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Action of RORs and Their Ligands in (Patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The WNT/ROR Pathway in Cancer: From Signaling to Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ROR Agonists and Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
The Retinoid-related Orphan Receptors (RORs) are a family of nuclear receptors that play a critical role in regulating a wide array of physiological processes, including immune responses, metabolic homeostasis, and circadian rhythms. The gamma isoform, RORγt, is a master regulator of T helper 17 (Th17) cell differentiation, making it a key target for therapeutic intervention in autoimmune diseases. This guide provides an objective comparison of a potent ROR agonist with several known ROR inverse agonists, supported by experimental data and detailed methodologies to aid in the selection and application of these research compounds.
Distinguishing Agonism from Inverse Agonism
RORγt exhibits constitutive activity, meaning it can drive gene transcription even without a bound ligand. The modulation of this activity is central to the therapeutic strategies targeting this receptor.
-
ROR Agonists are ligands that bind to the RORγt receptor and enhance its transcriptional activity. This is achieved by stabilizing the active conformation of the receptor, which promotes the recruitment of coactivator proteins.
-
ROR Inverse Agonists bind to the RORγt receptor and suppress its basal transcriptional activity. They achieve this by inducing a conformational change that leads to the dissociation of coactivators and the recruitment of corepressor proteins.
Quantitative Comparison of ROR Modulators
The following tables summarize the quantitative data for a representative ROR agonist and several known ROR inverse agonists from published studies.
Table 1: ROR Agonist Performance Data
| Compound | Target | Assay Type | EC50 | Max. Activation (%) | Reference |
| RORγt agonist 1 (Compound 14) | RORγt | Dual FRET Assay | 20.8 nM | Not Reported | Zhu Y, et al. (2019)[1] |
| RORγt | GAL4 Reporter Gene Assay | 247 nM | 133% | Zhu Y, et al. (2019)[1] | |
| RORγ agonist 1 | RORγ | Not Specified | 21 nM | Not Reported | Lu B, et al. (2021)[2][3] |
| Agonist Compound 1 | RORγt | FRET Assay | 3.7 µM | 78% | Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation[4] |
Table 2: ROR Inverse Agonist Performance Data
| Compound | Target | Assay Type | IC50 / pIC50 | Max. Inhibition (%) | Reference |
| "ROR agonist-1" (Inverse Agonist) | RORC2 | IL-17A Production | pIC50 = 7.5 | Not Reported | von Berg S, et al. (2019) |
| Inverse Agonist Compound 2 | RORγt | FRET Assay | 2.0 µM | 61% | Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation |
| SR1001 | RORα, RORγt | Coactivator Interaction | IC50 ≈ 117 nM | Not Reported | Solt LA, et al. (2011) |
| Triazine Derivative 14g | RORγt | Dual FRET Assay | 22.9 nM | Not Reported | Discovery of novel triazine derivatives as potent retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonists |
| RORγt | Reporter Gene Assay | 428 nM | 108.9% | Discovery of novel triazine derivatives as potent retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonists |
Signaling Pathways and Mechanisms of Action
ROR agonists and inverse agonists exert their effects by modulating the transcriptional activity of RORγt. This ultimately influences the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17.
Caption: ROR Agonist vs. Inverse Agonist Signaling.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ROR modulators. Below are outlines of key experimental protocols.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the direct interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.
Caption: TR-FRET Assay Workflow.
Methodology:
-
Reagent Preparation: Prepare solutions of GST-tagged RORγt-LBD, a biotinylated coactivator peptide (e.g., from SRC1), a Europium-labeled anti-GST antibody, and Streptavidin-conjugated Allophycocyanin (APC).
-
Assay Plate Setup: In a 384-well plate, dispense the RORγt-LBD, coactivator peptide, and antibodies.
-
Compound Addition: Add serial dilutions of the test compounds (agonists or inverse agonists) to the wells.
-
Incubation: Incubate the plate at room temperature to allow for binding equilibrium.
-
Signal Detection: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. The signal is proportional to the proximity of the Europium donor and the APC acceptor.
-
Data Analysis: Plot the signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for inverse agonists) values.
Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of RORγt in a cellular context.
Caption: Luciferase Reporter Assay Workflow.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the RORγt-LBD, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).
-
Cell Plating: Plate the transfected cells into 96-well plates and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the ROR agonist or inverse agonist.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for changes in gene expression.
-
Lysis and Luminescence Measurement: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., vehicle-treated cells) and plot against the compound concentration to calculate EC50 or IC50 values.
Th17 Cell Differentiation Assay
This primary cell assay assesses the functional effect of ROR modulators on the differentiation of naive T cells into Th17 cells.
Caption: Th17 Cell Differentiation Assay Workflow.
Methodology:
-
T Cell Isolation: Isolate naive CD4+ T cells from peripheral blood mononuclear cells (PBMCs) of healthy donors or from the spleens of mice.
-
Cell Culture: Culture the isolated T cells in the presence of anti-CD3 and anti-CD28 antibodies for T cell activation, along with a cocktail of Th17 polarizing cytokines (e.g., TGF-β, IL-6, IL-23).
-
Compound Treatment: Add the ROR agonist or inverse agonist at various concentrations to the cell cultures.
-
Differentiation: Incubate the cells for 3-5 days to allow for differentiation into Th17 cells.
-
Restimulation and Staining: Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for a few hours. Then, perform intracellular staining for IL-17A.
-
Flow Cytometry Analysis: Analyze the percentage of IL-17A-producing cells by flow cytometry to determine the effect of the compounds on Th17 differentiation.
Conclusion
The choice between an ROR agonist and an inverse agonist is entirely dependent on the research objective. ROR agonists are valuable tools for studying the enhancement of Th17-mediated immune responses, with potential applications in immuno-oncology. Conversely, ROR inverse agonists are being actively investigated for their therapeutic potential in a range of autoimmune and inflammatory diseases by suppressing the pro-inflammatory activity of Th17 cells. The data and protocols presented in this guide offer a foundational resource for researchers to make informed decisions in the selection and utilization of these powerful modulators of ROR signaling.
References
Choosing the Right Tool for In Vivo ROR Modulation: A Comparative Guide to SR1078 (Agonist) and "ROR Agonist-1" (Inverse Agonist)
For researchers in immunology, neuroscience, and metabolic disease, the Retinoid-related Orphan Receptors (RORs) present a compelling therapeutic target. However, selecting the appropriate chemical probe for in vivo studies is critical. This guide provides a comprehensive comparison of two commonly cited ROR modulators: SR1078, a dual RORα and RORγ agonist, and the compound often mislabeled as "ROR agonist-1," which is, in fact, a potent RORγ inverse agonist.
This guide clarifies the distinct mechanisms of action of these two compounds and presents available in vivo experimental data to aid researchers in selecting the optimal tool for their specific biological inquiries. While both compounds are valuable for probing ROR biology, their opposing effects necessitate a clear understanding of their properties before embarking on in vivo experimentation.
Unraveling the Identity of "this compound"
It is crucial to note that the compound marketed by several vendors as "this compound" (CAS 2361528-74-5) is a potent and orally bioavailable inverse agonist of the Retinoic acid receptor-related orphan receptor C2 (RORC2 or RORγ).[1][2][3] The primary scientific literature describes this compound's ability to inhibit the production of IL-17A from human primary TH17 cells, a hallmark of RORγ inhibition.[1] In vivo studies have demonstrated its target engagement by observing a reduction in double-positive T cells in the thymus of mice upon oral administration.[4] Therefore, for the remainder of this guide, "this compound" will be referred to by its functional classification as a RORγ inverse agonist.
SR1078: A Dual RORα/γ Agonist
SR1078 is a synthetic ligand that functions as an agonist for both RORα and RORγ. It has been utilized in a variety of in vivo models to probe the therapeutic potential of activating these nuclear receptors.
At a Glance: RORγ Inverse Agonist ("this compound") vs. SR1078
| Feature | RORγ Inverse Agonist ("this compound") | SR1078 |
| Compound Name | Often sold as "this compound" | SR1078 |
| CAS Number | 2361528-74-5 | 1246525-60-9 |
| Mechanism of Action | Inverse agonist of RORC2 (RORγ) | Agonist of RORα and RORγ |
| Primary Target | RORγ | RORα and RORγ |
| Reported In Vivo Models | Thymus T-cell populations in mice | Autism (BTBR mice), Colorectal cancer xenografts |
| Reported In Vivo Effects | Reduction of CD4+CD8+ T cells in the thymus | Reduced repetitive behavior, increased expression of ASD-associated genes, inhibition of tumor growth and metastasis |
In Vivo Study Parameters: A Comparative Overview
The following tables summarize the available quantitative data from in vivo studies for both the RORγ inverse agonist ("this compound") and SR1078.
Table 1: In Vivo Efficacy and Pharmacodynamics
| Parameter | RORγ Inverse Agonist ("this compound") | SR1078 |
| Animal Model | Mice | BTBR mice (autism model), Nude mice (colorectal cancer xenograft) |
| Dosing Regimen | Oral gavage | 10 mg/kg or 20 mg/kg, intraperitoneal (i.p.) injection, daily |
| Key Efficacy Readout | Reduction in the number of CD4+CD8+ T cells in the thymus | 25% reduction in repetitive grooming behavior (autism model); Significant inhibition of subcutaneous tumor growth and metastasis (cancer model) |
| Target Gene Modulation | Not explicitly reported in the primary study | Increased expression of ASD-associated RORα target genes in the brain (A2bp1, Cyp19a, Itpr1) |
Table 2: Pharmacokinetic Properties
| Parameter | RORγ Inverse Agonist ("this compound") | SR1078 |
| Route of Administration | Oral | Intraperitoneal (i.p.) |
| Bioavailability | Orally bioavailable | Demonstrates reasonable plasma exposure following i.p. injection |
| Plasma Concentration | Not explicitly reported in the primary study | Peak plasma concentration of 3.6 µM at 1 hour post-injection (10 mg/kg, i.p.); sustained levels above 800 nM for at least 8 hours |
| Brain Penetration | Not explicitly reported | Brain levels of ~4 µM at 1 hour post-injection (10 mg/kg, i.p.); maintained above 1 µM for at least 8 hours |
Experimental Methodologies
RORγ Inverse Agonist ("this compound") In Vivo Study Protocol
-
Animal Model: Mice.
-
Dosing: The compound was administered via oral gavage.
-
Endpoint: Target engagement was assessed by measuring the number of CD4+CD8+ double-positive T cells in the thymus.
SR1078 In Vivo Study Protocols
-
Autism Model:
-
Animal Model: BTBR T+ Itpr3tf/J (BTBR) mice.
-
Dosing: 10 mg/kg SR1078 administered daily via intraperitoneal injection.
-
Behavioral Assay: Repetitive grooming behavior was monitored.
-
Gene Expression Analysis: Brain tissue was collected for qPCR analysis of RORα target genes.
-
-
Colorectal Cancer Xenograft Model:
-
Animal Model: Nude mice bearing colorectal cancer cell xenografts.
-
Dosing: 20 mg/kg SR1078 administered daily via intraperitoneal injection.
-
Efficacy Measurement: Tumor growth and metastasis were monitored.
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs, the following diagrams were generated using Graphviz.
Caption: Opposing mechanisms of SR1078 and "this compound".
Caption: Comparative in vivo experimental workflows.
Conclusion and Recommendations
The choice between SR1078 and the RORγ inverse agonist ("this compound") for in vivo studies is entirely dependent on the research question.
-
To investigate the therapeutic potential of activating RORα and/or RORγ , in contexts such as neurodevelopmental disorders or certain metabolic conditions, SR1078 is the appropriate and well-documented choice. Its ability to penetrate the brain and modulate target gene expression has been demonstrated.
-
To explore the consequences of inhibiting RORγ-mediated pathways , particularly in the context of autoimmune and inflammatory diseases where the Th17 cell lineage plays a pathogenic role, the RORγ inverse agonist ("this compound") is the correct tool. Its oral bioavailability and demonstrated in vivo target engagement make it a valuable compound for such studies.
Researchers should exercise caution with vendor nomenclature and verify the mechanism of action of any purchased compound through the primary literature and available datasheets. This guide provides a clear framework for distinguishing between these two powerful modulators of ROR signaling, enabling more targeted and effective in vivo research.
References
Selectivity profiling of ROR agonist-1 against other nuclear receptors
In the dynamic field of nuclear receptor research, the development of selective ligands is paramount for elucidating receptor-specific functions and for the advancement of targeted therapeutics. This guide provides a comparative analysis of the selectivity of a representative Retinoid-related Orphan Receptor (ROR) agonist, focusing on its performance against other nuclear receptors.
A Note on Terminology: It is important to clarify that while the user requested information on "ROR agonist-1," this specific compound identifier (e.g., HY-128353 from MedChemExpress) refers to a potent inverse agonist of RORC2 (RORγt). For clarity and to fulfill the user's interest in ROR agonists, this guide will focus on a well-characterized synthetic ROR agonist, SR1078 , and will use the selectivity profile of a representative RORγ inverse agonist as a point of comparison to highlight the importance of selectivity in both agonist and inverse agonist development.
Comparative Selectivity Data
The selectivity of a nuclear receptor ligand is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to confounding experimental results and undesirable side effects. The following table summarizes the known selectivity of the RORα/γ agonist SR1078 against other nuclear receptors.
| Compound | Primary Target(s) | Selectivity Against Other Nuclear Receptors | Reference |
| SR1078 | RORα and RORγ (Agonist) | No significant activity observed against Liver X Receptors (LXRα and LXRβ) and Farnesoid X Receptor (FXR). | [1][2][3] |
| Representative RORγ Inverse Agonist | RORγ (Inverse Agonist) | High selectivity for RORγ over RORα is a key design feature of many therapeutic candidates. Broader selectivity profiling against a panel of nuclear receptors is a standard practice to ensure minimal off-target activity. | [4] |
Signaling Pathway and Experimental Workflow
To understand the context of ROR agonist and inverse agonist activity, it is essential to visualize the signaling pathway and the experimental workflow for determining selectivity.
Caption: ROR Nuclear Receptor Signaling Pathway.
Caption: Workflow for Nuclear Receptor Selectivity Profiling.
Experimental Protocols
The determination of a compound's selectivity profile relies on robust and reproducible experimental assays. Below are detailed methodologies for two common assays used in nuclear receptor research.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate or inhibit a specific nuclear receptor, leading to the expression of a reporter gene (luciferase).
Objective: To quantify the functional activity (agonism or inverse agonism) of a test compound on a specific nuclear receptor.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Expression plasmid for the full-length nuclear receptor or its ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (DBD).
-
Reporter plasmid containing a luciferase gene downstream of a promoter with ROR response elements (ROREs) or GAL4 upstream activating sequences (UAS).
-
Transfection reagent (e.g., Lipofectamine)
-
Test compound and reference compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the nuclear receptor expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 18-24 hours of incubation post-transfection, replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known agonist or inverse agonist).
-
Incubation: Incubate the cells with the compounds for another 18-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for inverse agonists).
Competitive Binding Assay
This biochemical assay measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled ligand for binding to the nuclear receptor's LBD.
Objective: To determine the binding affinity (Ki) of a test compound for a specific nuclear receptor.
Materials:
-
Purified nuclear receptor LBD protein (e.g., His-tagged RORγ-LBD)
-
Radiolabeled ([³H]) or fluorescently labeled known ligand for the nuclear receptor.
-
Test compound
-
Assay buffer
-
Scintillation vials and scintillation counter (for radioligand binding) or a fluorescence polarization reader (for fluorescent ligand binding).
-
Filter plates or scintillation proximity assay (SPA) beads.
Procedure:
-
Assay Setup: In a 96-well plate, combine the purified nuclear receptor LBD, a fixed concentration of the labeled ligand, and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand:
-
Filter Binding: Pass the incubation mixture through a filter plate that retains the protein-ligand complex but allows the free ligand to pass through. Wash the filters to remove any remaining unbound ligand.
-
SPA: If using SPA beads, the beads are coated with a scintillant that emits light when the radiolabeled ligand is in close proximity (i.e., bound to the receptor captured on the bead).
-
-
Detection:
-
Filter Binding: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
SPA: Measure the light emission directly from the 96-well plate using a suitable plate reader.
-
Fluorescence Polarization: Measure the fluorescence polarization of the samples. The binding of the small fluorescent ligand to the large protein results in a slower rotation and higher polarization. Displacement by a test compound leads to a decrease in polarization.
-
-
Data Analysis: Plot the amount of bound labeled ligand as a function of the test compound concentration. Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the labeled ligand. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
By employing these and other complementary assays, researchers can build a comprehensive selectivity profile for novel ROR agonists and other nuclear receptor modulators, which is a critical step in their development as valuable research tools and potential therapeutic agents.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RORα/γ Agonist, SR1078 The RORα/γ Agonist, SR1078 controls the biological activity of RORα/γ. This small molecule/inhibitor is primarily used for Biochemicals applications. | Sigma-Aldrich [sigmaaldrich.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to Confirming ROR Agonist-1 Target Gene Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the activation of target genes by ROR agonist-1 and its alternatives. We present supporting experimental data, detailed protocols, and visual workflows to aid in the design and interpretation of your research.
ROR Agonist Signaling Pathway
Retinoic acid receptor-related orphan receptors (RORs) are nuclear receptors that act as ligand-dependent transcription factors. Upon binding, ROR agonists induce a conformational change in the receptor, leading to the recruitment of coactivator proteins. This complex then binds to ROR response elements (ROREs) in the promoter regions of target genes, initiating their transcription.
A Comparative Guide to Pan-ROR and RORγt-Specific Agonist Efficacy
For Researchers, Scientists, and Drug Development Professionals
The Retinoic Acid Receptor-related Orphan Receptors (RORs) are a family of nuclear receptors comprising three members: RORα, RORβ, and RORγ. These receptors are crucial regulators of various physiological processes, including development, metabolism, and immunity. The isoform RORγt, predominantly expressed in immune cells, has emerged as a key transcription factor driving the differentiation of T helper 17 (Th17) cells, which are implicated in autoimmune diseases and anti-tumor responses. Consequently, modulation of ROR activity with small molecule agonists presents a promising therapeutic strategy.
This guide provides an objective comparison of the efficacy of pan-ROR agonists, which activate multiple ROR isoforms, against agonists specific to RORγt. The information is supported by experimental data and detailed methodologies to aid researchers in selecting the appropriate tool compounds for their studies.
Data Presentation: Quantitative Efficacy Comparison
The following table summarizes the quantitative data on the efficacy of a representative pan-ROR agonist (SR1078) and a RORγt-specific agonist (RORγt agonist 1). It is important to note that direct head-to-head comparative studies are limited, and the data presented here is synthesized from individual studies to provide a comparative overview.
| Parameter | Pan-ROR Agonist (SR1078) | RORγt-Specific Agonist (RORγt agonist 1) | RORγt-Specific Agonist (LYC-54143) |
| Target(s) | RORα and RORγ[1][2][3][4] | RORγt | RORγ |
| EC50 (in vitro) | ~2-5 µM for transcriptional activation | 20.8 nM in a biochemical assay | 0.2 ± 0.1 μM in a cellular reporter assay |
| Mechanism of Action | Binds to the ligand-binding domain of RORα and RORγ, increasing transcriptional activity. | Potently enhances RORγt activity. | Enhances recruitment of co-activator SRC1 to the RORγ ligand-binding domain. |
| Effect on Th17 Differentiation | Can promote Th17 differentiation through RORγ activation. | Enhances Th17 differentiation and IL-17 production. | Potently enhances Th17 differentiation. |
| Other Reported Effects | Stimulates ROR target genes involved in metabolism (e.g., G6Pase, FGF21). | Potential for cancer immunotherapy by enhancing anti-tumor immunity. | Enhances antitumor activity of T cells and reduces PD-1 expression. |
| Selectivity | Activates both RORα and RORγ. | Selective for RORγt over other ROR isoforms. | Selective for RORγ over RORα and RORβ. |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for RORγt Agonist Activity
This assay is designed to measure the ability of a compound to modulate the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., terbium cryptate-labeled anti-His antibody bound to His-tagged RORγt-LBD) to an acceptor fluorophore (e.g., d2-labeled coactivator peptide). When the agonist binds to the RORγt-LBD, it promotes the recruitment of the coactivator peptide, bringing the donor and acceptor into close proximity and resulting in a FRET signal.
Materials:
-
His-tagged RORγt-LBD
-
Terbium cryptate-labeled anti-His antibody
-
d2-labeled coactivator peptide (e.g., from SRC1)
-
Test compounds (agonists)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a solution of His-tagged RORγt-LBD and the terbium-labeled anti-His antibody in assay buffer and incubate to allow for complex formation.
-
Dispense the RORγt-LBD/antibody complex into the wells of a 384-well plate.
-
Add the test compounds at various concentrations to the wells.
-
Add the d2-labeled coactivator peptide to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~337 nm and emission wavelengths for both the donor (~620 nm) and acceptor (~665 nm).
-
The FRET ratio (acceptor emission / donor emission) is calculated and plotted against the compound concentration to determine the EC50 value.
In Vitro Th17 Cell Differentiation Assay
This assay assesses the ability of a compound to promote the differentiation of naïve CD4+ T cells into IL-17-producing Th17 cells.
Materials:
-
Naïve CD4+ T cells isolated from mouse spleen or human peripheral blood.
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.
-
Plate-bound anti-CD3 and soluble anti-CD28 antibodies for T cell activation.
-
Th17 polarizing cytokines: TGF-β, IL-6, and IL-23.
-
Test compounds (agonists).
-
Cell stimulation cocktail (e.g., PMA, ionomycin) and a protein transport inhibitor (e.g., Brefeldin A).
-
Fluorescently labeled antibodies for flow cytometry (anti-CD4, anti-IL-17A).
-
ELISA kit for IL-17A quantification.
Procedure:
-
Isolate naïve CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Coat a 96-well plate with anti-CD3 antibody.
-
Seed the naïve CD4+ T cells in the anti-CD3 coated plate in the presence of soluble anti-CD28 antibody.
-
Add the Th17 polarizing cytokines (TGF-β, IL-6, and IL-23) to the culture medium.
-
Add the test compounds at various concentrations.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
For Flow Cytometry Analysis:
-
Restimulate the cells with a cell stimulation cocktail and a protein transport inhibitor for 4-6 hours.
-
Stain the cells with a fluorescently labeled anti-CD4 antibody.
-
Fix and permeabilize the cells.
-
Stain for intracellular IL-17A with a fluorescently labeled anti-IL-17A antibody.
-
Analyze the percentage of CD4+IL-17A+ cells by flow cytometry.
-
-
For ELISA Analysis:
-
Collect the cell culture supernatants after the differentiation period.
-
Quantify the concentration of secreted IL-17A using an ELISA kit according to the manufacturer's instructions.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: RORγt signaling pathway in Th17 cell differentiation.
Caption: Experimental workflow for in vitro Th17 differentiation assay.
References
A Guide to Assessing the Cross-Reactivity of ROR Modulators with ROR Alpha and ROR Beta
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel Retinoid-related Orphan Receptor (ROR) modulator is paramount. This guide provides a framework for evaluating the cross-reactivity of a given compound, such as the designated "ROR agonist-1," with ROR alpha (RORα) and ROR beta (RORβ). While initial investigations indicate that the compound termed "this compound" is described as an inverse agonist of RORC2 (a ROR gamma isoform), this guide outlines the necessary experimental protocols and data presentation formats to comprehensively assess its or any other ROR modulator's interaction with the alpha and beta isoforms.
The ROR family of nuclear receptors, comprising RORα, RORβ, and RORγ, are crucial regulators of various physiological processes, including development, metabolism, and immunity.[1][2] Due to the structural homology within the ligand-binding domains of the ROR isoforms, assessing the selectivity of a potential therapeutic agent is a critical step in drug development to minimize off-target effects.
Data Presentation for Comparative Analysis
To facilitate a clear and objective comparison of a compound's activity across ROR isoforms, all quantitative data should be organized into a structured format. The following table provides a template for summarizing key binding and functional assay parameters.
| Parameter | ROR Alpha (RORα) | ROR Beta (RORβ) | Data Source/Reference |
| Binding Affinity | |||
| IC50 (nM) | |||
| Ki (nM) | |||
| Functional Activity | |||
| EC50 (nM) - Agonist | |||
| IC50 (nM) - Inverse Agonist/Antagonist | |||
| Emax/Maximal Inhibition (%) | |||
| Assay Type | e.g., Radioligand Binding, FRET, Luciferase Reporter | e.g., Radioligand Binding, FRET, Luciferase Reporter |
Experimental Protocols
A detailed and standardized experimental methodology is essential for generating reproducible and comparable data. Below is a representative protocol for a radioligand binding assay to determine the binding affinity of a test compound for RORα and RORβ.
Radioligand Binding Assay for RORα and RORβ
This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the RORα or RORβ receptor.
Materials:
-
Receptor Source: Purified recombinant human RORα or RORβ ligand-binding domain (LBD).
-
Radioligand: A suitable high-affinity radiolabeled ROR ligand (e.g., [3H]-25-hydroxycholesterol).
-
Test Compound: The compound to be evaluated (e.g., "this compound").
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 50 mM KCl, 1 mM EDTA, and 0.1% BSA.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Dilute the radioligand in assay buffer to a final concentration typically at or below its Kd value.
-
Dilute the RORα or RORβ LBD in assay buffer to a predetermined optimal concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations (for competition curve) or buffer (for total binding).
-
Radioligand.
-
For non-specific binding control wells, add a high concentration of a known non-radioactive ROR ligand.
-
-
Initiate the binding reaction by adding the diluted RORα or RORβ LBD to each well.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials containing a suitable scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental and Signaling Pathways
To further clarify the experimental process and the biological context, the following diagrams illustrate the workflow for assessing cross-reactivity and the signaling pathways of RORα and RORβ.
Caption: Workflow for ROR Ligand Cross-Reactivity Assessment.
ROR Alpha (RORα) Signaling Pathway
RORα is a key regulator of various biological processes, including cerebellar development, lipid metabolism, and inflammation.[3][4] It functions as a ligand-dependent transcription factor that binds to ROR response elements (ROREs) in the promoter regions of its target genes.
Caption: ROR Alpha (RORα) Signaling Pathway.
ROR Beta (RORβ) Signaling Pathway
RORβ plays a significant role in the development of the retina and the regulation of circadian rhythms.[5] Similar to RORα, it acts as a transcription factor that modulates the expression of specific target genes.
Caption: ROR Beta (RORβ) Signaling Pathway.
References
- 1. Retinoid-related orphan receptors (RORs): critical roles in development, immunity, circadian rhythm, and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand regulation of retinoic acid receptor-related orphan receptors: implications for development of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and validation of the pathways and functions regulated by the orphan nuclear receptor, ROR alpha1, in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RAR-related orphan receptor alpha - Wikipedia [en.wikipedia.org]
- 5. RAR-related orphan receptor beta - Wikipedia [en.wikipedia.org]
A Comparative Guide to ROR Agonists and Inverse Agonists: A Statistical Analysis of Preclinical Data
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of representative Retinoic Acid Receptor-Related Orphan Receptor (ROR) modulators. The following sections detail their performance based on available preclinical experimental data, offering insights into their potential therapeutic applications.
Retinoic Acid Receptor-Related Orphan Receptors (RORs), particularly RORα and RORγ, have emerged as critical regulators of immune responses and metabolic processes. Their modulation by synthetic ligands presents promising therapeutic avenues for a range of diseases, from autoimmune disorders to cancer. This guide focuses on a comparative analysis of selected ROR agonists and inverse agonists, providing a summary of their activity, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Comparative Analysis of ROR Modulators
The following tables summarize the available quantitative data for selected ROR agonists and inverse agonists. It is important to note that the data is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
ROR Agonists:
| Compound | Target(s) | Assay Type | Cell Line | Activity | Reference |
| SR1078 | RORα/RORγ | Cotransfection Reporter Assay | HEK293 | Significant increase in transcription at 10 µM | [1] |
| RORα/RORγ | Endogenous Gene Expression | HepG2 | ~3-fold increase in FGF21 mRNA, ~2-fold increase in G6Pase mRNA at 10 µM | [1] | |
| Cintirorgon (LYC-55716) | RORγ | Not Specified | Not Specified | Potent and selective RORγ agonist | [2] |
ROR Inverse Agonists:
| Compound | Target(s) | Assay Type | Measurement | Value | Reference |
| SR1001 | RORα | Binding Affinity | Ki | 172 nM | [3] |
| RORγ | Binding Affinity | Ki | 111 nM | [3] | |
| RORγ | Coactivator Interaction | IC50 | 117 nM (TRAP220 peptide) | ||
| T0901317 | RORα | Binding Affinity | Ki | 132 nM | |
| RORγ | Binding Affinity | Ki | 51 nM |
Signaling Pathway and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
RORγ Signaling Pathway
This diagram illustrates the mechanism of RORγ modulation by agonists and inverse agonists, leading to the regulation of target gene expression, such as IL-17 in Th17 cells.
Caption: RORγ Signaling Pathway Modulation.
Experimental Workflow for ROR Modulator Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of ROR agonists and inverse agonists, from initial screening to in vivo efficacy studies.
Caption: ROR Modulator Evaluation Workflow.
Detailed Experimental Protocols
LanthaScreen™ TR-FRET Co-regulator Assay
This biochemical assay measures the ability of a test compound to either promote (agonist) or disrupt (inverse agonist) the interaction between the ROR ligand-binding domain (LBD) and a fluorescently labeled co-regulator peptide.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of a terbium-labeled anti-GST antibody bound to a GST-tagged ROR-LBD and a fluorescein-labeled co-regulator peptide. Agonist binding increases the FRET signal, while inverse agonist binding decreases it.
-
Materials:
-
GST-tagged ROR-LBD
-
Terbium-labeled anti-GST antibody
-
Fluorescein-labeled co-regulator peptide (e.g., from TRAP220)
-
Test compounds
-
Assay buffer
-
384-well microplates
-
TR-FRET compatible plate reader
-
-
Procedure (Agonist Mode):
-
Prepare a 2X solution of the ROR-LBD/terbium-antibody complex in assay buffer.
-
Prepare a 4X solution of the fluorescein-co-regulator peptide in assay buffer.
-
Serially dilute test compounds in DMSO, then further dilute in assay buffer.
-
In a 384-well plate, add 4 µL of the diluted test compound.
-
Add 8 µL of the 2X ROR-LBD/antibody complex.
-
Add 4 µL of the 4X co-regulator peptide solution.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emissions at 495 nm (terbium) and 520 nm (fluorescein) after excitation at 340 nm.
-
Calculate the 520/495 nm emission ratio and plot against compound concentration to determine EC50 values.
-
Gal4-ROR Luciferase Reporter Gene Assay
This cell-based assay quantifies the transcriptional activity of ROR in response to a test compound.
-
Principle: A chimeric receptor is constructed containing the Gal4 DNA-binding domain fused to the ROR-LBD. This construct is co-transfected into cells with a reporter plasmid containing the luciferase gene under the control of a Gal4 upstream activating sequence (UAS). Modulation of ROR-LBD activity by a compound leads to a change in luciferase expression, which is measured by luminescence.
-
Materials:
-
HEK293 cells or other suitable cell line
-
Expression vector for Gal4-ROR-LBD chimera
-
Luciferase reporter vector with Gal4 UAS
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the Gal4-ROR-LBD expression vector and the luciferase reporter vector using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate for another 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability.
-
Plot the normalized luciferase activity against compound concentration to determine EC50 or IC50 values.
-
Th17 Cell Differentiation and IL-17A Quantification
This primary cell assay assesses the effect of ROR modulators on the differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells.
-
Principle: Naïve CD4+ T cells are cultured under Th17-polarizing conditions (e.g., with anti-CD3, anti-CD28, IL-6, and TGF-β). RORγt is the master transcriptional regulator of Th17 differentiation. ROR agonists are expected to enhance, and inverse agonists to inhibit, Th17 differentiation and subsequent IL-17A production.
-
Materials:
-
Naïve CD4+ T cells isolated from mouse spleen or human peripheral blood
-
Cell culture plates coated with anti-CD3 and anti-CD28 antibodies
-
Recombinant human or mouse IL-6 and TGF-β
-
Test compounds
-
RPMI 1640 medium with supplements
-
IL-17A ELISA kit
-
-
Procedure:
-
Isolate naïve CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Culture the isolated T cells in plates pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Add Th17-polarizing cytokines (IL-6 and TGF-β) and serial dilutions of the test compounds to the culture medium.
-
Incubate the cells for 3-5 days.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-17A in the supernatants using a sandwich ELISA kit according to the manufacturer's protocol.
-
Plot the IL-17A concentration against compound concentration to determine the effect of the compound on Th17 differentiation.
-
In Vivo Models
The EAE model is a widely used animal model for multiple sclerosis, a Th17-driven autoimmune disease.
-
Induction: EAE is typically induced in mice (e.g., C57BL/6 strain) by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Treatment: Test compounds are administered daily, starting either at the time of immunization (prophylactic) or after the onset of clinical signs (therapeutic).
-
Readouts:
-
Clinical Score: Mice are monitored daily for clinical signs of disease (e.g., limp tail, hind limb paralysis) and scored on a scale of 0 to 5.
-
Histology: At the end of the study, spinal cords are collected for histological analysis of inflammation and demyelination.
-
Cytokine Analysis: Cytokine levels in the CNS and peripheral lymphoid organs can be measured by ELISA or flow cytometry.
-
This model mimics the inflammatory skin condition psoriasis, where the IL-23/IL-17 axis plays a crucial role.
-
Induction: A daily topical application of imiquimod cream (a TLR7/8 agonist) to the shaved back and/or ear of mice induces a psoriasis-like skin inflammation.
-
Treatment: Test compounds can be administered topically or systemically.
-
Readouts:
-
Skin Inflammation: Erythema (redness), scaling, and induration (thickness) of the skin are scored daily. Ear thickness can also be measured.
-
Histology: Skin biopsies are taken for histological analysis of epidermal thickening (acanthosis) and immune cell infiltration.
-
Gene Expression: Expression of inflammatory cytokines and chemokines in the skin can be quantified by qPCR.
-
References
- 1. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, SR1078 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural products as modulators of retinoic acid receptor-related orphan receptors (RORs) - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00047G [pubs.rsc.org]
- 3. SR1001, RORalpha and RORgammat inverse agonist (CAS 1335106-03-0) | Abcam [abcam.com]
A Comparative Guide to Synthetic and Natural ROR Agonists in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
The Retinoid-related Orphan Receptors (RORs) are a family of nuclear receptors that have emerged as critical regulators in a variety of physiological and pathological processes, including immune responses, metabolic diseases, and cancer.[1][2] As ligand-activated transcription factors, the modulation of ROR activity by small molecules presents a promising therapeutic strategy.[1][3] This guide provides an objective comparison of synthetic and natural ROR agonists, focusing on their performance in key functional assays and supported by experimental data and detailed methodologies.
Overview of ROR Agonists
ROR agonists are broadly categorized into two main classes: naturally occurring ligands and synthetically developed compounds.
Natural ROR Agonists: The primary endogenous agonists for RORs are cholesterol and its derivatives.[1] X-ray crystallography studies have shown that cholesterol and cholesterol sulfate can bind to the ligand-binding pocket of RORα. Additionally, several intermediates in the cholesterol biosynthesis pathway, such as desmosterol and zymosterol, have been identified as agonists for RORγ. Other natural products, including the flavonoid nobiletin from citrus peels and the steroidal sapogenin neoruscogenin, have also been identified as RORα agonists.
Synthetic ROR Agonists: In contrast, synthetic agonists have been developed through medicinal chemistry efforts to provide more potent and selective tools for studying ROR function. A notable example is SR1078, which has been identified as a synthetic agonist for both RORα and RORγ. Another example is LYC-55716 (Cintirorgon), an orally bioavailable RORγ agonist that has been investigated for its potential in cancer immunotherapy.
Comparative Performance in Functional Assays
The activity of ROR agonists is typically characterized using a panel of in vitro functional assays. These assays are designed to measure different aspects of ROR activation, from direct interaction with co-activators to the transcriptional regulation of target genes.
| Functional Assay | Synthetic Agonist Example (SR1078) | Natural Agonist Example (Desmosterol) | Key Comparison Points |
| Luciferase Reporter Assay | Dose-dependently increases luciferase expression driven by a ROR response element (RORE). | Can restore RORγt activity and reporter gene expression in the presence of an inverse agonist like ursolic acid. | Synthetic agonists are often more potent and efficacious in these assays. Natural agonists may exhibit lower potency but demonstrate physiological relevance. |
| Co-activator Recruitment Assay (TR-FRET/ALPHA Screen) | Initially identified as an inverse agonist in a biochemical assay by inhibiting co-activator recruitment, but later confirmed as an agonist in cell-based assays. | Potently increases co-activator recruitment to RORγ in the presence of inverse agonists. | The assay format can influence the observed activity of a compound. Cell-based assays provide a more physiologically relevant context. |
| Gene Expression Analysis (qPCR) | Stimulates the expression of ROR target genes such as FGF21 and G6Pase in HepG2 cells. | Increases the production of IL-17A, a key RORγt target gene, in Th17 cells. | Both synthetic and natural agonists can modulate the expression of ROR target genes, confirming their functional activity in a cellular context. |
Signaling Pathways and Experimental Workflows
ROR Agonist Signaling Pathway
ROR agonists bind to the ligand-binding domain (LBD) of the ROR protein. This binding induces a conformational change in the receptor, leading to the dissociation of co-repressors and the recruitment of co-activator proteins. The ROR/co-activator complex then binds to ROR Response Elements (ROREs) in the promoter regions of target genes, initiating their transcription.
Caption: ROR agonist signaling pathway.
Experimental Workflow for Functional Assays
The characterization of ROR agonists typically follows a multi-step workflow, starting from cell-based reporter assays to more complex analyses of target gene expression.
Caption: General experimental workflow.
Detailed Experimental Protocols
Luciferase Reporter Assay
This assay measures the ability of an agonist to activate ROR-dependent transcription of a luciferase reporter gene.
Materials:
-
HEK293T cells
-
ROR expression plasmid (e.g., pCMV-RORγ)
-
Luciferase reporter plasmid with ROREs (e.g., pGL4.27[luc2P/RORE/Hygro])
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the ROR expression plasmid and the RORE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the synthetic or natural ROR agonist. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the agonist concentration to determine the EC50 value.
TR-FRET Co-activator Recruitment Assay
This assay measures the agonist-induced interaction between the ROR LBD and a co-activator peptide using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
GST-tagged ROR-LBD protein
-
Terbium (Tb)-labeled anti-GST antibody (donor)
-
Fluorescein-labeled co-activator peptide (e.g., from SRC2-2) (acceptor)
-
Assay buffer
-
384-well low-volume black plates
-
Fluorescence plate reader with TR-FRET capability
Protocol:
-
Reagent Preparation: Prepare a 4x solution of the ROR-LBD and a 4x solution of the Tb-anti-GST antibody and fluorescein-labeled co-activator peptide in assay buffer.
-
Compound Addition: Add serial dilutions of the ROR agonist to the wells of a 384-well plate.
-
ROR-LBD Addition: Add the 4x ROR-LBD solution to the wells.
-
Antibody/Peptide Addition: Add the 4x Tb-anti-GST antibody and fluorescein-labeled co-activator peptide mix to the wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (terbium) and ~520 nm (fluorescein).
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the agonist concentration to determine the EC50 value.
Gene Expression Analysis by qPCR
This method quantifies the change in mRNA levels of ROR target genes in response to agonist treatment.
Materials:
-
HepG2 cells (or other relevant cell line endogenously expressing RORs)
-
ROR agonist
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for ROR target genes (e.g., FGF21, G6Pase, IL17A) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Cell Treatment: Seed HepG2 cells and treat them with the ROR agonist at various concentrations for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target and housekeeping genes, and the synthesized cDNA.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression relative to the vehicle-treated control using the 2^-ΔΔCt method.
Conclusion
Both synthetic and natural ROR agonists demonstrate the ability to activate ROR-mediated signaling pathways, albeit with differing potencies and specificities. Synthetic agonists often provide more potent and selective tools for pharmacological studies, while natural agonists offer insights into the endogenous regulation of RORs. The selection of an appropriate agonist and functional assay depends on the specific research question, with a combination of reporter, co-activator, and gene expression assays providing a comprehensive characterization of compound activity. The detailed protocols provided herein serve as a guide for researchers to functionally compare and validate novel ROR modulators.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of ROR Agonist-1
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of ROR agonist-1, a compound utilized in research settings. Adherence to these procedures is paramount for minimizing risks and maintaining a safe laboratory environment.
Note: "this compound" can refer to different chemical entities. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact compound you are using and follow your institution's Environmental Health and Safety (EHS) guidelines.
Chemical and Physical Properties
A fundamental aspect of safe handling and disposal is understanding the compound's properties. Below is a summary of properties for representative ROR agonists, as specific data for a generically named "this compound" is not uniformly available.
| Property | This compound (Example 1) | RORγt agonist 1 (Example 2) |
| CAS Number | 2361528-74-5[1][2][3] | 2377378-89-5[4] |
| Molecular Formula | C21H20F6N2O5S[3] | Not specified |
| Storage (Powder) | -20°C | -20°C for 3 years |
| Storage (in Solvent) | -80°C (within 6 months), -20°C (within 1 month) | -80°C (6 months), -20°C (1 month) |
| Shipping | Blue Ice | Room temperature (if less than 2 weeks) |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound, categorized by the form of the waste.
Personal Protective Equipment (PPE) and Initial Handling
Before beginning any disposal procedures, it is mandatory to wear appropriate PPE. This includes, but is not limited to:
-
Safety goggles or a face shield
-
A laboratory coat
-
Chemical-resistant gloves
All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of any aerosolized particles. Ensure that a safety shower and eyewash station are readily accessible.
Waste Segregation
Proper segregation of waste at the source is crucial for safe and compliant disposal. Establish three distinct waste streams for this compound:
-
Sharps Waste: Needles, syringes, and any other contaminated items that could cause punctures.
-
Liquid Waste: Unused or expired solutions of this compound.
-
Solid Waste: Contaminated vials, pipette tips, gloves, and residual lyophilized powder.
Disposal of Different Waste Forms
Sharps Waste:
-
Immediately place all sharps contaminated with this compound into a designated, puncture-resistant, and leak-proof sharps container.
-
These containers must be clearly labeled with a biohazard symbol and as containing pharmaceutical waste.
-
Do not overfill sharps containers. Seal them when they are approximately three-quarters full and follow your institution's procedures for collection.
Liquid Waste:
-
Do not pour this compound solutions down the drain unless explicitly permitted by your institution's EHS office and local regulations.
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and any known hazard classifications.
-
Store the waste container in a cool, well-ventilated area away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.
Solid Waste:
-
Place all non-sharp solid waste that has come into contact with this compound, such as empty vials, pipette tips, and contaminated gloves, into a designated hazardous waste container.
-
This container should be clearly labeled as "Hazardous Waste - Pharmaceutical" or as required by your institution.
-
For small quantities of expired or unused lyophilized powder, it is recommended to dissolve it in a suitable solvent and dispose of it as liquid waste.
Spill Management
In the event of a spill:
-
Immediately secure the area.
-
For a powder spill , gently cover it with absorbent paper to prevent dust from becoming airborne. Wet the paper with a suitable solvent (e.g., alcohol) before cleaning.
-
For a liquid spill , cover it with an absorbent material like diatomite or universal binders.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.
-
Collect all cleanup materials and dispose of them as hazardous solid waste.
Final Disposal
-
All waste streams containing this compound should be collected and disposed of through your institution's hazardous waste management program. This typically involves a licensed and approved hazardous waste disposal facility.
-
Maintain accurate and detailed records of the disposal of all this compound waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling ROR agonist-1
Disclaimer: This document provides essential safety and handling guidelines for ROR agonist-1 based on general principles for potent research compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Researchers must conduct a thorough risk assessment before beginning any work and consult their institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step information to ensure the safe handling and disposal of this compound. Adherence to these protocols is critical to minimize exposure risk and maintain a safe laboratory environment.
Understanding the Hazard
This compound is a potent small molecule compound. Due to its high potency, even small quantities may elicit biological effects. Therefore, it must be handled with stringent safety precautions to prevent accidental exposure through inhalation, skin contact, or ingestion. All personnel handling this compound must be thoroughly trained on the potential hazards and the required safety procedures.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. It is recommended to use dedicated PPE for this work and to follow a strict gowning and de-gowning procedure.
| Protection Level | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles that meet ANSI Z87.1 standards are required to protect against splashes. A face shield should be worn over the safety goggles when handling the solid compound or preparing solutions to provide an additional layer of protection for the face. |
| Hand Protection | Double Nitrile Gloves | Double gloving is required. The outer glove should be removed and disposed of immediately after any direct contact with the compound. Gloves must be changed regularly, and hands should be washed thoroughly after removing gloves. Given that this compound is soluble in DMSO, refer to the glove breakthrough data below. |
| Body Protection | Disposable Lab Coat with Knit Cuffs | A dedicated disposable lab coat with knit cuffs is required to prevent skin exposure. The lab coat should be changed immediately if it becomes contaminated. |
| Respiratory Protection | N95 or Higher Respirator | A NIOSH-approved N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be worn when handling the solid form of the compound to prevent inhalation of airborne particles. |
Glove Chemical Resistance Data for Common Solvents
Since this compound is soluble in Dimethyl Sulfoxide (DMSO), it is critical to understand the resistance of nitrile gloves to this solvent. The following table provides general breakthrough times for common laboratory solvents. Always consult the glove manufacturer's specific chemical resistance data.
| Solvent | Glove Material | Breakthrough Time (minutes) | Rating |
| Dimethyl Sulfoxide (DMSO) | Nitrile | < 15 | Not Recommended for prolonged contact |
| Ethanol (95%) | Nitrile | > 480 | Excellent |
| Isopropanol | Nitrile | > 480 | Excellent |
| Acetonitrile | Nitrile | < 15 | Not Recommended |
| Dichloromethane | Nitrile | < 15 | Not Recommended |
Note: The breakthrough time is the time it takes for the chemical to permeate the glove material. For solvents with short breakthrough times like DMSO, it is crucial to change gloves immediately upon any contact.
Engineering Controls
Engineering controls are the primary means of minimizing exposure to potent compounds.
-
Ventilated Enclosure: All handling of this compound, especially in its solid form, must be performed in a certified chemical fume hood, a glove box, or a similar ventilated enclosure.
-
Negative Pressure: The handling area should be maintained under negative pressure to prevent the escape of airborne particles into the surrounding laboratory space.
Operational Plan for Safe Handling
A systematic workflow is essential for safely handling this compound. The following diagram and procedural steps outline the key stages.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols: Step-by-Step Guidance
-
Risk Assessment: Before any work begins, perform a comprehensive risk assessment for the entire procedure. Identify all potential hazards and ensure all necessary safety measures are in place.
-
Don Appropriate PPE: Put on all required personal protective equipment as detailed in the table above. Ensure a proper fit for all items.
-
Receive and Unpack: Upon receipt, visually inspect the package for any signs of damage or leakage. Unpack the compound inside a certified chemical fume hood.
-
Weigh Solid Compound:
-
Perform all weighing operations within a ventilated enclosure.
-
Use a dedicated weighing vessel.
-
Handle the solid with care to avoid generating dust.
-
Clean the balance and surrounding surfaces immediately after weighing.
-
-
Prepare Stock Solution:
-
Add the solvent (e.g., DMSO) to the vial containing the pre-weighed this compound.
-
Ensure the vial is securely capped before vortexing or sonicating to dissolve the compound.
-
All solution preparation must be done in a chemical fume hood.
-
-
Decontaminate Surfaces and Equipment:
-
After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
A 10% bleach solution followed by a rinse with 70% ethanol is a common decontamination procedure for many compounds, but its effectiveness against this compound is not established. Consult your institution's EHS for recommended decontamination agents.[1]
-
-
Segregate Waste: All materials that have come into contact with this compound are considered hazardous waste.
-
Trace-Contaminated Waste: Items such as used gloves, disposable lab coats, and bench paper should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Bulk Waste: Unused compound and concentrated solutions should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Dispose of Waste:
-
De-Gown and Wash Hands:
-
Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing the outer gloves first, followed by the lab coat, face shield, goggles, and inner gloves.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
By adhering to these stringent safety protocols, researchers can significantly minimize the risk of exposure and ensure a safe laboratory environment when working with the potent compound this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
